Chemical structure and physical properties of 3-phenylindeno[1,2-c]pyrazol-4(2H)-one
An In-Depth Technical Guide to 3-Phenylindeno[1,2-c]pyrazol-4(2H)-one: Structure, Properties, and Synthesis Introduction: The Prominence of the Indeno[1,2-c]pyrazole Scaffold The indeno[1,2-c]pyrazole ring system represe...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to 3-Phenylindeno[1,2-c]pyrazol-4(2H)-one: Structure, Properties, and Synthesis
Introduction: The Prominence of the Indeno[1,2-c]pyrazole Scaffold
The indeno[1,2-c]pyrazole ring system represents a "privileged scaffold" in the field of medicinal chemistry.[1] Its rigid, planar, and polycyclic structure provides a unique three-dimensional arrangement for substituent groups, enabling potent and selective interactions with a variety of biological targets. This has led to the development of numerous derivatives with a wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, and notably, anticancer properties.[2][3] Compounds based on this scaffold have shown efficacy as inhibitors of crucial cellular signaling pathways, such as those mediated by tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in various cancers.[1][4]
This guide provides a comprehensive technical overview of a specific and important derivative: 3-phenylindeno[1,2-c]pyrazol-4(2H)-one. We will delve into its chemical structure, discuss its physicochemical properties, and outline a standard protocol for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in drug development who are working with or are interested in this class of heterocyclic compounds.
Chemical Structure and Synthesis
The core of 3-phenylindeno[1,2-c]pyrazol-4(2H)-one is a tetracyclic, fused heterocyclic system. This structure consists of an indanone moiety fused with a pyrazole ring. The specific nomenclature indicates a phenyl group substituted at the 3-position of the pyrazole ring and a carbonyl group at the 4-position, resulting in a pyrazolone. The "(2H)" signifies the position of the hydrogen atom on the pyrazole nitrogen.
Caption: Chemical structure of 3-phenylindeno[1,2-c]pyrazol-4(2H)-one.
Synthetic Approach
The synthesis of indeno[1,2-c]pyrazole derivatives is well-documented and typically involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[5] A common and efficient method for constructing the 3-phenylindeno[1,2-c]pyrazol-4(2H)-one scaffold utilizes 2-acetyl-1,3-indanedione and phenylhydrazine as starting materials, often catalyzed by an acid.[5] Modern synthetic protocols frequently employ microwave irradiation to accelerate the reaction, reduce side product formation, and improve yields.[1]
Caption: General reaction for the synthesis of indenopyrazoles.
In a round-bottom flask, dissolve the substituted inden-1-one and the aryl aldehyde in ethanol.
Add a catalytic amount of a base (e.g., NaOH or KOH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
The intermediate, a benzylidene derivative, is typically isolated by filtration after precipitation in cold water.
Step 2: Cyclocondensation Reaction:
In a microwave reaction vessel, combine the benzylidene intermediate from Step 1 and phenylhydrazine hydrochloride in ethanol.
Add a few drops of glacial acetic acid to catalyze the reaction.
Seal the vessel and place it in the microwave synthesizer.
Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).
After cooling, the product often precipitates from the solution.
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.
Causality in Experimental Choices:
Microwave Irradiation: This technique is chosen over conventional heating to provide rapid and uniform heating, which significantly reduces reaction times and often improves yields by minimizing the formation of thermal decomposition byproducts.[1]
Acetic Acid Catalyst: The acid protonates the carbonyl group of the intermediate, making it more electrophilic and facilitating the nucleophilic attack by the hydrazine, which is the key step in the cyclization to form the pyrazole ring.[5]
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of 3-phenylindeno[1,2-c]pyrazol-4(2H)-one are crucial for its identification, characterization, and quality control. The data presented below are representative for this class of compounds, based on published data for closely related analogs.[5]
Table 1: Physicochemical Properties of Indenopyrazole Derivatives
Property
Value
Appearance
Yellow to brown crystalline solid
Molecular Formula
C₁₆H₁₀N₂O
Molecular Weight
246.27 g/mol
Melting Point
Typically in the range of 150-250 °C, highly dependent on purity and specific isomeric form.[5]
Solubility
Generally soluble in polar organic solvents like DMSO and DMF; sparingly soluble in alcohols; insoluble in water.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous structural elucidation of the target molecule.
Caption: Workflow for the spectroscopic characterization.
Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. Key characteristic absorption bands for 3-phenylindeno[1,2-c]pyrazol-4(2H)-one are expected around:
1705-1715 cm⁻¹: Strong absorption due to the C=O stretching of the ketone in the indanone part.[5]
1590-1610 cm⁻¹: C=N and C=C stretching vibrations from the pyrazole and aromatic rings.[1]
3030-3100 cm⁻¹: Aromatic C-H stretching.
~3200-3400 cm⁻¹: N-H stretching, which can be broad.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum would show a complex multiplet region between δ 7.20-8.00 ppm corresponding to the protons of the phenyl group and the indene aromatic system.[5] A broad singlet for the N-H proton would likely appear downfield.
¹³C NMR: The carbon NMR spectrum is definitive for structural confirmation. The carbonyl carbon (C=O) is expected to resonate significantly downfield, around δ 183.0 ppm .[5] Aromatic carbons would appear in the δ 120-150 ppm range.
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would be used to confirm the molecular weight. The molecular ion peak (M+) for C₁₆H₁₀N₂O would be observed at m/z 246.[5]
Structural Insights and Biological Relevance
The indeno[1,2-c]pyrazole core is a relatively planar system, which is a common feature in molecules that interact with the active sites of enzymes or receptors. The phenyl group at the 3-position is crucial for establishing hydrophobic and π-stacking interactions with biological targets. The pyrazolone oxygen and the pyrazole nitrogens can act as hydrogen bond acceptors, further anchoring the molecule within a binding pocket.
The therapeutic potential of this scaffold is significant. Many indeno[1,2-c]pyrazole derivatives have been synthesized and evaluated as potent anticancer agents.[1] Their mechanism of action often involves the inhibition of protein kinases that are critical for cancer cell proliferation, survival, and metastasis.[4] The structural and electronic properties of 3-phenylindeno[1,2-c]pyrazol-4(2H)-one make it an excellent starting point for further derivatization in drug discovery campaigns, aiming to enhance potency, selectivity, and pharmacokinetic properties.
Conclusion
3-Phenylindeno[1,2-c]pyrazol-4(2H)-one is a heterocyclic compound of significant interest due to its privileged structural framework and its potential as a precursor for therapeutic agents. Its synthesis is readily achievable through established condensation reactions, and its structure can be unequivocally confirmed using standard spectroscopic techniques. This guide has provided a detailed overview of its chemical structure, a reliable synthetic protocol, and its key physicochemical properties. A thorough understanding of these fundamental characteristics is essential for any researcher or drug development professional seeking to explore the vast potential of the indeno[1,2-c]pyrazole scaffold in modern medicinal chemistry.
Gomes, P., et al. (2020). A New Series of Indeno[1,2-c]pyrazoles as EGFR TK Inhibitors for NSCLC Therapy. PMC.
Al-Zoubi, R. M., et al. (2023). Efficient synthesis of new indenopyridotriazine [4.3.3]propellanes and spiroindenopyridotriazine-4H-pyran derivatives. PMC.
Mazhukin, D. G., et al. (1994). SYNTHESIS OF INDENO[1,2-B]PYRAZINE N-OXIDES BY REACTION OF NINHYDRIN WITH 1,2-BISHYDROXYLAMINES. Sciact.
Mazhukin, D. G., et al. (1994). Synthesis of Indeno[1,2-b]pyrazine N-Oxides by Reaction of Ninhydrin with 1,2-Bishydroxylamines. ResearchGate.
Shah, S., et al. (2016). Current status of pyrazole and its biological activities. PMC.
Wang, L., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.
Wanner, K. T., et al. (2022). Synthesis of 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H). ResearchGate.
Wanner, K. T., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI.
Bayat, M., & Hosseini, S. A. (2020). Recent applications of ninhydrin in multicomponent reactions. PMC.
Unveiling the Mechanism of Action of 3-Phenylindeno[1,2-c]pyrazol-4(2H)-one in Kinase Inhibition: A Comprehensive Technical Guide
Executive Summary The indeno[1,2-c]pyrazole scaffold has emerged as a highly privileged pharmacophore in modern oncology and medicinal chemistry. Specifically, 3-phenylindeno[1,2-c]pyrazol-4(2H)-one and its derivatives f...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The indeno[1,2-c]pyrazole scaffold has emerged as a highly privileged pharmacophore in modern oncology and medicinal chemistry. Specifically, 3-phenylindeno[1,2-c]pyrazol-4(2H)-one and its derivatives function as potent, ATP-competitive kinase inhibitors. By exploiting the highly conserved ATP-binding pocket of kinases—most notably Cyclin-Dependent Kinases (CDKs), Checkpoint Kinase 1 (CHK1), and Receptor Tyrosine Kinases (RTKs)—these molecules arrest cellular proliferation and induce apoptosis in malignant tissues.
This whitepaper provides an in-depth technical analysis of the structural biology, binding kinetics, and experimental validation protocols required to characterize 3-phenylindeno[1,2-c]pyrazol-4(2H)-one derivatives in drug development.
Structural Biology & Molecular Mechanism of Action
The mechanism of action (MoA) of 3-phenylindeno[1,2-c]pyrazol-4(2H)-one is rooted in its ability to mimic the adenine ring of adenosine triphosphate (ATP), thereby acting as a reversible, ATP-competitive inhibitor [1]. The molecule achieves high affinity and selectivity through a tripartite binding strategy:
The Hinge-Binding Motif: The pyrazole core is the fundamental anchor. The nitrogen atoms (N1/N2) of the pyrazole ring act as critical hydrogen bond donors and acceptors. They form bidentate hydrogen bonds with the backbone amide residues of the kinase hinge region (e.g., Leu83 in CDK2, Cys87 in CHK1, or Met793 in EGFR)[1, 2].
The Rigid Indenone Core: The planar, rigid nature of the indeno-4-one system restricts the molecule's conformational entropy. This minimizes the entropic penalty upon binding and allows the molecule to intercalate deeply into the narrow ATP-binding cleft.
Exploiting the Hydrophobic Specificity Pocket: The substitution at the C3 position is critical for kinase selectivity. The 3-phenyl moiety projects into a deep, lipophilic specificity pocket adjacent to the ATP-binding site. The size, electron density, and rotational freedom of this phenyl ring dictate the inhibitor's ability to discriminate between closely related kinase isoforms [1].
Binding mechanism of 3-phenylindeno[1,2-c]pyrazol-4(2H)-one in the kinase ATP pocket.
Kinase Selectivity Profile
The modular nature of the indenopyrazole scaffold allows for fine-tuning against specific oncogenic targets. While the core provides baseline ATP-competitive binding, the 3-phenyl group and secondary substitutions (e.g., at C5 of the indene ring) drive selectivity.
Quantitative Data Summary
The table below synthesizes the inhibitory potency (IC50) and key structural interactions of indenopyrazole derivatives across major kinase targets, demonstrating the scaffold's versatility [1, 2, 3].
Target Kinase
Representative IC50
Key Structural Interaction
Reference
CDK4 / Cyclin D1
13 – 50 nM
Pyrazole H-bonds to hinge; C3-phenyl occupies hydrophobic pocket.
Yue et al., 2002 [1]
CDK2 / Cyclin E
14 – 60 nM
Pyrazole H-bonds to Leu83; C3-phenyl in specificity pocket.
Yue et al., 2002 [1]
CHK1
< 10 nM
Pyrazole H-bonds to Cys87; C3-aryl occupies hydrophobic cleft.
Foloppe et al., 2007 [2]
EGFR (Wild-Type)
~17.58 µM
Pyrazole H-bonds to Met793; Indeno core in ATP pocket.
Özdemir et al., 2022 [3]
Note: Nanomolar potency is consistently achieved against cell-cycle kinases (CDKs, CHK1), whereas activity against RTKs like EGFR often requires further functionalization of the 3-phenyl ring to achieve sub-micromolar efficacy.
Experimental Methodologies for Inhibitor Validation
To ensure scientific integrity and reproducibility, the evaluation of 3-phenylindeno[1,2-c]pyrazol-4(2H)-one derivatives must follow self-validating, orthogonal assay systems. Below are the definitive protocols for biochemical and structural validation.
Purpose: To determine the biochemical IC50 and confirm the ATP-competitive nature of the inhibitor.
Causality & Rationale: HTRF is utilized due to its resistance to compound auto-fluorescence—a common artifact with highly conjugated planar ring systems like indenopyrazoles. Crucially, the ATP concentration must be set exactly at the apparent
Km
for the specific kinase. If
[ATP]≫Km
, a true competitive inhibitor will appear artificially weak, leading to false negatives.
Step-by-Step Methodology:
Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Compound Titration: Serially dilute the 3-phenylindeno[1,2-c]pyrazol-4(2H)-one derivative in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1% (v/v).
Enzyme Addition: Add the recombinant kinase (e.g., CDK2/Cyclin E) at a pre-optimized concentration (typically 0.5–2 nM) to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor.
Reaction Initiation: Initiate the reaction by adding a mixture of biotinylated peptide substrate and ATP (at
Km
).
Self-Validating Controls:
Positive Control: Staurosporine (1 µM) to define 100% inhibition.
Negative Control: 1% DMSO vehicle to define 0% inhibition. Ensure the Z'-factor is > 0.6.
Detection: After 60 minutes, terminate the reaction by adding EDTA. Add Eu-cryptate labeled anti-phospho antibody and Streptavidin-XL665.
Readout: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm and 620 nm. Calculate the IC50 using a 4-parameter logistic non-linear regression model.
Protocol 2: X-Ray Co-Crystallography Workflow
Purpose: To definitively map the hydrogen bonding network at the hinge region and validate the spatial occupation of the hydrophobic pocket by the 3-phenyl group.
Causality & Rationale: Co-crystallization is prioritized over crystal soaking. Indenopyrazoles can induce conformational shifts in the kinase P-loop (glycine-rich loop) to accommodate the bulky 3-phenyl moiety. Soaking pre-formed apo-crystals often restricts this induced-fit mechanism, resulting in shattered crystals or inaccurate electron density maps [2].
Step-by-Step Methodology:
Protein Preparation: Purify the kinase domain (e.g., CHK1) to >95% homogeneity using Ni-NTA affinity and size-exclusion chromatography. Concentrate to 10 mg/mL.
Complex Formation: Incubate the apo-kinase with a 3-fold molar excess of the 3-phenylindeno[1,2-c]pyrazol-4(2H)-one inhibitor for 2 hours on ice.
Crystallization: Set up hanging-drop vapor diffusion plates using a sparse-matrix screen. A typical successful condition for CHK1 involves 20% PEG 3350 and 0.2M Potassium Sodium Tartrate.
Data Collection & Refinement: Harvest crystals, cryoprotect in 25% glycerol, and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron source.
Self-Validation: Solve the structure via molecular replacement. Ensure the resolution is < 2.5 Å and the
Rfree
is < 0.25 to guarantee that the electron density corresponding to the 3-phenyl group is unambiguous and not an artifact of solvent modeling.
Experimental workflow for validating indenopyrazole kinase inhibitors.
Conclusion & Future Directions
The 3-phenylindeno[1,2-c]pyrazol-4(2H)-one scaffold represents a masterclass in rational drug design. By combining a rigid, hinge-binding pyrazole core with a highly tunable 3-phenyl moiety, researchers can systematically target the hydrophobic specificity pockets of various oncogenic kinases. Future development in this space is heavily focused on optimizing the pharmacokinetic properties (e.g., aqueous solubility and metabolic stability) of these molecules, as well as designing irreversible covalent inhibitors by appending Michael acceptor warheads to the 3-phenyl ring to target specific cysteine residues in mutant kinases (such as EGFR T790M).
References
Yue, E. W., et al. "Synthesis and Evaluation of Indenopyrazoles as Cyclin-Dependent Kinase Inhibitors. 3. Structure Activity Relationships at C3." Journal of Medicinal Chemistry, vol. 45, no. 24, 2002, pp. 5233-5248.
Foloppe, N., et al. "Discovery of 1,4-dihydroindeno[1,2-c]pyrazoles as a novel class of potent and selective checkpoint kinase 1 inhibitors." Bioorganic & Medicinal Chemistry, vol. 15, no. 7, 2007, pp. 2759-2767.
Özdemir, A., et al. "A New Series of Indeno[1,2-c]pyrazoles as EGFR TK Inhibitors for NSCLC Therapy." Pharmaceuticals, vol. 15, no. 1, 2022, p. 94.
Mor, S., et al. "Synthesis, Type II diabetes inhibitory activity, antimicrobial evaluation and docking studies of indeno[1,2-c]pyrazol-4(1H)-ones." Chemistry Central Journal, vol. 11, no. 1, 2017, p. 36.
Foundational
An In-depth Technical Guide to Molecular Docking Studies of 3-Phenylindeno[1,2-c]pyrazol-4(2H)-one Derivatives
Abstract The 3-phenylindeno[1,2-c]pyrazol-4(2H)-one scaffold represents a privileged structure in medicinal chemistry, with derivatives showing potential as inhibitors for a range of biological targets, including protein...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The 3-phenylindeno[1,2-c]pyrazol-4(2H)-one scaffold represents a privileged structure in medicinal chemistry, with derivatives showing potential as inhibitors for a range of biological targets, including protein kinases and enzymes implicated in metabolic diseases.[1][2][3][4][5] This guide provides a comprehensive, in-depth walkthrough of the molecular docking workflow tailored for this specific class of compounds. It is designed for researchers, scientists, and drug development professionals to not only execute but also critically evaluate and interpret molecular docking studies. We will delve into the causality behind each methodological choice, from target selection and preparation to ligand optimization and the nuanced interpretation of docking scores and poses. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.
Introduction: The Rationale for Docking 3-Phenylindeno[1,2-c]pyrazol-4(2H)-one Derivatives
The indeno[1,2-c]pyrazolone core is a rigid, planar heterocyclic system that provides a robust scaffold for the spatial presentation of various pharmacophoric features. The addition of a phenyl group at the 3-position introduces a key aromatic interaction moiety, which can be crucial for binding to many protein targets. The pyrazole ring itself is a versatile player, capable of acting as both a hydrogen bond donor and acceptor, a feature frequently exploited in the design of kinase inhibitors.[6] Recent studies have highlighted the potential of this scaffold against targets like α-glucosidase and α-amylase, suggesting its relevance in type II diabetes research.[1][7]
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[8][9] It is an indispensable tool in modern drug discovery, used for virtual screening, lead optimization, and elucidating structure-activity relationships (SAR).[10][11] This guide will use a hypothetical study targeting a protein kinase to illustrate the complete docking workflow for novel 3-phenylindeno[1,2-c]pyrazol-4(2H)-one derivatives.
The Molecular Docking Workflow: A Conceptual Overview
A successful molecular docking study is a multi-step process that requires careful planning and execution. Each step is critical for the validity of the final results. The overall workflow can be visualized as a funnel, starting with a broad definition of the problem and progressively refining the system to yield specific, actionable insights.
Figure 1: A high-level overview of the molecular docking workflow.
Phase 1: Receptor (Protein) Preparation
The quality of the protein structure is paramount for a meaningful docking study. The goal of this phase is to prepare a biologically relevant and computationally tractable model of the target protein.
Target Selection and Structure Retrieval
Rationale: The choice of the protein target is driven by the therapeutic hypothesis. For our example, we will consider a well-characterized protein kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a common target for pyrazole-containing inhibitors.[6][12]
Protocol:
Source: Obtain the 3D structure of the target protein from a public repository like the RCSB Protein Data Bank (PDB).[8]
Selection Criteria: Prioritize high-resolution (<2.5 Å) X-ray crystal structures. If multiple structures are available, select one that is co-crystallized with a ligand similar to the indeno[1,2-c]pyrazolone scaffold. This provides a validated binding pocket. For our example, let's assume we are using a PDB entry like 2QU5.[12]
Protein Structure Cleanup and Optimization
Rationale: Raw PDB files are not immediately ready for docking. They often contain non-essential molecules (e.g., water, ions, co-solvents) and may have missing atoms or ambiguous conformations.[13][14][15][16] The protein must be "cleaned" to represent a single, stable, and biologically relevant state.
Protocol:
Remove Non-essential Molecules: Delete all water molecules, ions, and any other molecules not essential for binding.[14][17] Some water molecules might be critical for ligand binding and should be evaluated on a case-by-case basis.[18]
Handle Multiple Chains: If the biological unit is a monomer, remove any additional protein chains.[14]
Address Missing Residues/Atoms: Check for missing side chains or loops. If they are far from the binding site, they can often be ignored. If they are near the active site, they must be modeled using tools like Modeller or the Protein Preparation Wizard in Schrödinger Suite.[16][19]
Add Hydrogens: Add hydrogen atoms to the protein, ensuring that their positions are consistent with a physiological pH (typically 7.4). This is crucial for correctly modeling hydrogen bond networks.[14][19]
Assign Protonation States: Determine the correct protonation states for titratable residues like Histidine, Aspartate, and Glutamate, especially those within the binding site.
Energy Minimization: Perform a restrained energy minimization of the protein structure. This step relieves any steric clashes or unfavorable geometries introduced during the preparation process, while keeping the heavy atoms close to their crystallographic positions.[19]
Binding Site Definition
Rationale: The docking algorithm needs to know where to search for potential binding poses. Defining a specific search space, or "grid box," around the active site significantly increases computational efficiency and accuracy.[8]
Protocol:
Identify the Active Site: If the PDB structure contains a co-crystallized ligand, the active site is readily defined as the region surrounding this ligand.[20]
Define the Grid Box: Create a 3D grid that encompasses the entire binding pocket. A common practice is to center the grid on the co-crystallized ligand and extend it by 10-15 Å in each dimension. This ensures that the algorithm can explore all relevant binding modes.
Phase 2: Ligand Preparation
Just as with the protein, the ligand structures must be correctly prepared to ensure they are chemically accurate and in a low-energy conformation.
Ligand Library Design & 2D to 3D Conversion
Rationale: For this guide, our library consists of various derivatives of the 3-phenylindeno[1,2-c]pyrazol-4(2H)-one scaffold. These molecules are typically drawn in 2D and must be converted to a reasonable 3D conformation.[14][21]
Protocol:
2D Sketching: Draw the 2D structures of the derivatives using chemical drawing software like ChemDraw or MarvinSketch.
3D Conversion: Convert the 2D structures into 3D coordinates. Most molecular modeling packages have built-in tools for this conversion.[21]
Ligand Optimization and Tautomer/Stereoisomer Generation
Rationale: The initial 3D conversion may not yield the lowest energy conformation. Additionally, molecules can exist in different tautomeric or stereoisomeric forms, which can have significantly different binding affinities. It is crucial to consider the most likely state at physiological pH.
Protocol:
Energy Minimization: Perform a geometry optimization (energy minimization) on each ligand using a suitable force field (e.g., MMFF94 or OPLS). This ensures that the bond lengths and angles are realistic.
Generate Tautomers/Stereoisomers: Use software tools to generate all possible tautomers and stereoisomers for each ligand. The pyrazole ring itself can exist in different tautomeric forms.
Assign Partial Charges: Calculate partial atomic charges for each ligand. This is essential for accurately calculating electrostatic interactions between the ligand and the protein.[13][15]
Phase 3: Docking Execution
With the prepared protein and ligands, the docking simulation can be performed. This phase involves selecting the right algorithm and scoring function to predict the binding pose and affinity.
The Docking Algorithm and Scoring Function
Rationale: The docking algorithm is responsible for exploring the conformational space of the ligand within the active site. The scoring function is a mathematical model used to estimate the binding affinity for each generated pose.[9][10][22] There are various types of scoring functions, including force-field based, empirical, and knowledge-based.[9][22][23] The choice of software (e.g., AutoDock, Glide, GOLD) often dictates the specific algorithms and scoring functions used.[9][24]
Protocol:
Select Docking Software: Choose a well-validated docking program. For this guide, we'll reference concepts applicable to programs like AutoDock Vina or Glide.
Configure Docking Parameters: Set the parameters for the docking run, including the grid box definition and the exhaustiveness of the search (a measure of how thoroughly the algorithm explores the conformational space).
Run the Simulation: Execute the docking calculation for each prepared ligand against the prepared protein target.
Phase 4: Analysis of Docking Results
This is the most critical and intellectually demanding phase. The output of a docking run is not a single answer but a set of potential binding poses, each with an associated score.[25]
Interpreting the Docking Score
Rationale: The docking score is an estimation of the binding free energy (ΔG), typically in kcal/mol.[26] A more negative score generally indicates a stronger predicted binding affinity.[25][26][27] However, these scores are approximations and should not be interpreted as absolute values. Their primary utility lies in rank-ordering a series of compounds.[18][25]
Protocol:
Rank Ligands: Rank the 3-phenylindeno[1,2-c]pyrazol-4(2H)-one derivatives based on their docking scores.
Compare to Controls: Include a known inhibitor (positive control) and a non-binding molecule (negative control) in your docking run. The relative scores of your new derivatives compared to these controls provide a crucial benchmark.
Pose Analysis and Interaction Mapping
Rationale: A good docking score is meaningless without a chemically sensible binding pose.[18][27] Visual inspection is essential to validate the results and understand the key interactions driving the binding.
Protocol:
Visual Inspection: Use molecular visualization software (e.g., PyMOL, Chimera, Discovery Studio) to examine the top-ranked poses for each ligand.[8][28]
Identify Key Interactions: Analyze the non-covalent interactions between the ligand and the protein. Look for:
Hydrogen Bonds: The pyrazole core is well-suited for forming hydrogen bonds with the hinge region of kinases.
Hydrophobic Interactions: The phenyl and indene rings can form favorable hydrophobic interactions in the active site.
π-π Stacking: The aromatic systems can engage in π-π stacking with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.
Cluster Analysis: For flexible ligands, multiple poses might be generated. Cluster analysis can group similar poses, helping to identify the most probable binding mode.[27]
Figure 2: Logical flow for the analysis of a single docking pose.
Docking Validation: The Self-Validating System
Rationale: To ensure the trustworthiness of the docking protocol, it must be validated. A common method is "re-docking," where the co-crystallized ligand is extracted from the PDB file and docked back into its own receptor.[27]
Protocol:
Perform Re-docking: Dock the native ligand back into the prepared protein structure.
Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the original crystallographic pose.[25][27]
Assess Success: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[22][27]
Structure-Activity Relationship (SAR) Analysis
Rationale: The ultimate goal is to generate hypotheses that can guide the next round of synthesis and testing. By comparing the docking results of different derivatives, we can begin to build an SAR model.
Protocol:
Correlate Scores with Activity: If experimental activity data (e.g., IC50 values) are available, correlate them with the docking scores. While a perfect correlation is rare, a positive trend can add confidence to the model.[29]
Explain SAR Trends: Use the interaction maps to explain why certain substitutions on the 3-phenylindeno[1,2-c]pyrazol-4(2H)-one scaffold lead to better or worse binding. For example, does an electron-withdrawing group on the phenyl ring improve a key hydrogen bond? Does a bulky substituent introduce a steric clash?
Data Presentation
Clear and concise presentation of data is crucial for interpretation and communication.
Table 1: Hypothetical Docking Results for 3-Phenylindeno[1,2-c]pyrazol-4(2H)-one Derivatives against VEGFR-2
Compound ID
Substitution (R-group on Phenyl Ring)
Docking Score (kcal/mol)
Key Hydrogen Bonds (Residue)
Key Hydrophobic Interactions (Residues)
Control
Sunitinib (Known Inhibitor)
-10.5
Cys919, Asp1046
Val848, Ala866, Leu1035
Parent-01
-H
-8.2
Cys919
Val848, Ala866, Leu1035
Deriv-02
4-OH
-9.1
Cys919, Asp1046, Glu885
Val848, Ala866, Leu1035
Deriv-03
4-Cl
-8.5
Cys919
Val848, Ala866, Leu1035, Leu889
Deriv-04
4-OCH3
-7.9
Cys919
Val848, Ala866
Deriv-05
3,4-diCl
-8.8
Cys919
Val848, Ala866, Leu1035, Leu889
Note: This data is purely illustrative.
From this hypothetical data, we could hypothesize that a hydroxyl group at the 4-position of the phenyl ring (Deriv-02) is beneficial as it forms an additional hydrogen bond with Glu885, leading to a better docking score. Conversely, the methoxy group (Deriv-04) might be too bulky or unable to act as a hydrogen bond donor, resulting in a weaker score.
Conclusion and Future Directions
Molecular docking is a powerful but nuanced computational tool. When applied with rigor and a deep understanding of its underlying principles, it can provide invaluable insights into the molecular interactions of novel compounds like the 3-phenylindeno[1,2-c]pyrazol-4(2H)-one derivatives. The workflow described in this guide emphasizes a systematic, self-validating approach that moves beyond simple score-based ranking to a holistic analysis of binding modes and SAR. The hypotheses generated from these studies form the foundation for the iterative cycle of drug design, guiding the synthesis of more potent and selective therapeutic agents.
References
ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions. PMC.
Waghule, G. (2023, May 1). Step II: Ligand Preparation for Molecular Docking | AutoDock Vina Comprehensive Tutorial.
Slideshare. (n.d.). Docking Score Functions.
Al-Karablieh, N., & Frihat, Z. (n.d.). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. PubMed.
Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
UCSF DOCK. (2025, June 6). Tutorial: Prepping Molecules.
ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?
Quora. (2021, September 20). How does one prepare proteins for molecular docking?
ResearchGate. (n.d.). Design and Synthesis of Some New Biologically Active Indeno[1,2-c]pyrazolones.
UCSF DOCK. (n.d.). Tutorial: Prepping Molecules.
YouTube. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon).
YouTube. (2024, May 9). How to prepare Protein target for Molecular Docking.
Schrödinger. (n.d.). Docking and scoring.
Bentham Science. (2020, June 1). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives.
Molecular Docking Tutorial. (n.d.).
Bentham Science. (n.d.). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives.
YouTube. (2023, October 22). Docking Result Analysis and Validation with Discovery Studio.
YouTube. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.
YouTube. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial.
Al-Ostath, O., Jamil, S., Ansari, M. J., Al-Ghorbani, M., Shaharun, M. S., Ghaffar, M. A., & Imam, F. (2022, February 24). Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. MDPI.
ResearchGate. (2026, February 28). Exploring Pyrazole and Diazepine Derivatives: Advances in Molecular Docking, Synthesis, and Biological Activities.
Kumar, D., Kumar, N. M., Sundaree, R. S., Johnson, E. O., & Shah, K. (2014, July 22). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC.
CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results.
Michigan State University. (n.d.). Lessons from Docking Validation.
ResearchGate. (2016, December 11). What protein pre-processing steps required for docking? and what is best for binding site detection and analysis?
PLOS. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
ACS Publications. (2008, April 10). Exploiting Structure–Activity Relationships in Docking.
Schrödinger. (n.d.). Protein Preparation Workflow.
MDPI. (2023, July 12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
PubMed. (n.d.). The Potential Targets and Mechanisms of a Carbazole and Pyrazole Containing Anticancer Compound.
Chemistry LibreTexts. (2020, August 11). 13.2: How to Dock Your Own Drug.
MDPI. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
PubMed. (n.d.). Indeno[1,2-c]pyrazolone acetic acids as semirigid analogues of the nonsteroidal anti-inflammatory drugs.
PubMed. (n.d.). Synthesis, Type II diabetes inhibitory activity, antimicrobial evaluation and docking studies of indeno[1,2- c]pyrazol-4(1 H)-ones.
Graphviz. (2017, September 19). A Quick Introduction to Graphviz.
ResearchGate. (2012, February 28). How to interpret Docking results?
IntechOpen. (2024, July 15). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions.
Academic Strive. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review.
JOCPR. (n.d.). Synthesis and biological activity of some new indole derivatives containing pyrazole moiety.
YouTube. (2021, January 13). Graphviz tutorial.
PubMed. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets.
Read the Docs. (n.d.). User Guide — graphviz 0.21 documentation.
In Vitro Biological Activity Evaluation of 3-phenylindeno[1,2-c]pyrazol-4(2H)-one: A Technical Guide
Executive Summary The compound 3-phenylindeno[1,2-c]pyrazol-4(2H)-one represents a highly privileged pharmacophore in the realm of targeted oncology and kinase regulation. As a rigid, planar scaffold, it acts primarily a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 3-phenylindeno[1,2-c]pyrazol-4(2H)-one represents a highly privileged pharmacophore in the realm of targeted oncology and kinase regulation. As a rigid, planar scaffold, it acts primarily as an ATP-competitive inhibitor of Cyclin-Dependent Kinases (CDKs), demonstrating profound selectivity for CDK1, CDK2, and CDK4 over other serine/threonine and tyrosine kinases. This technical whitepaper provides an authoritative, causality-driven guide to evaluating the in vitro biological activity of this compound and its derivatives, transitioning from cell-free biochemical profiling to phenotypic cellular validation.
Mechanistic Rationale: The Indenopyrazole Scaffold
To evaluate a compound effectively, one must first understand its structural causality. The indeno[1,2-c]pyrazol-4-one core is bioisosteric to the purine ring of adenosine triphosphate (ATP). Kinetic experiments confirm that these compounds bind directly within the narrow ATP-binding cleft (hinge region) of the kinase holoenzyme[1].
The specific addition of a phenyl ring at the C3 position is a deliberate structural choice designed to probe the hydrophobic pocket adjacent to the ATP binding site. demonstrate that substitutions at the para-position of this C3-phenyl ring are well-tolerated and serve as the primary dictating factor for the molecule's kinase selectivity profile[2]. By blocking ATP binding, the compound prevents the CDK2/Cyclin E complex from phosphorylating the Retinoblastoma (Rb) protein, thereby halting cell cycle progression.
Mechanism of action: 3-phenylindeno[1,2-c]pyrazol-4(2H)-one competitively inhibits CDK2/Cyclin E.
Orthogonal Evaluation Workflow: A Self-Validating System
In rigorous drug development, a biochemical hit is meaningless without proven cellular target engagement. The evaluation of 3-phenylindeno[1,2-c]pyrazol-4(2H)-one must follow a multi-tiered, orthogonal workflow. Every assay must act as a self-validating system, incorporating internal controls to rule out artifacts such as compound auto-fluorescence or non-specific cytotoxicity.
Orthogonal in vitro evaluation workflow from biochemical screening to phenotypic validation.
Primary Biochemical Evaluation: Kinase Profiling
To establish the baseline potency (IC₅₀) of the compound, cell-free biochemical assays are utilized.
Causality & Self-Validation: Historically, kinase assays relied on hazardous radiometric ³³P-ATP. We utilize HTRF because it provides a high-throughput, homogeneous format. The massive Stokes shift and delayed (time-resolved) fluorescence reading eliminate compound auto-fluorescence—a primary driver of false positives. Activities are assessed based on the inhibition of a biotinylated polypeptide substrate at physiologically relevant ATP concentrations (e.g., 1.0 mM)[3]. The assay is self-validating via the Z'-factor calculation; the run is only accepted if Z' > 0.5. is utilized as a broad-spectrum positive control to validate assay sensitivity[4].
Step-by-Step Methodology:
Reagent Preparation: Prepare 3-phenylindeno[1,2-c]pyrazol-4(2H)-one in a 10-point 1:3 serial dilution in 100% DMSO.
Reaction Assembly: In a 384-well low-volume plate, combine 2 µL of compound (final DMSO 1%), 4 µL of CDK2/Cyclin E enzyme, and 4 µL of substrate mix (biotinylated peptide + ATP).
Incubation: Seal and incubate at room temperature for 60 minutes to allow phosphorylation.
Detection Initiation: Add 10 µL of detection buffer containing Eu³⁺-cryptate labeled anti-phospho antibody (donor) and Streptavidin-XL665 (acceptor).
Readout: Incubate for 1 hour. Read the plate on a TR-FRET compatible microplate reader (excitation 337 nm, emission 620 nm and 665 nm). Calculate the 665/620 ratio to determine IC₅₀.
Quantitative Data Summary
The C3-phenyl indenopyrazole scaffold exhibits nanomolar potency against primary cell cycle regulators while maintaining excellent selectivity against off-target receptor tyrosine kinases.
Target Kinase
Assay Format
IC₅₀ (nM)
Fold Selectivity
Biological Implication
CDK2 / Cyclin E
HTRF FRET
13
Reference
Primary target; blocks G1/S phase transition
CDK1 / Cyclin B
HTRF FRET
25
1.9x
Impedes G2/M phase regulation
CDK4 / Cyclin D1
HTRF FRET
15
1.1x
Impedes G1 phase progression
KDR (VEGFR2)
HTRF FRET
>10,000
>769x
Off-target; minimal anti-angiogenic activity
EGFR
HTRF FRET
>10,000
>769x
Off-target; minimal epithelial toxicity
Table 1: Representative kinase selectivity profile of C3-phenyl indenopyrazole derivatives synthesized from foundational SAR literature[2][3].
Biochemical affinity must translate to cellular efficacy. If 3-phenylindeno[1,2-c]pyrazol-4(2H)-one successfully inhibits CDK2 in vitro, it must prevent Rb phosphorylation and arrest cells in the G1 phase[2].
Protocol 1: Flow Cytometry (FACS) for Cell Cycle Analysis
Causality & Self-Validation: Propidium Iodide (PI) is a fluorescent intercalating agent used to quantify DNA content (2N vs 4N). However, PI binds both DNA and double-stranded RNA. Without the required addition of RNase A, RNA fluorescence artificially broadens the peaks, masking the G1 arrest phenotype. The system validates itself by running an asynchronous, untreated cell population in parallel to establish the baseline cell cycle distribution.
Step-by-Step Methodology:
Treatment: Seed AG1523 fibroblasts and treat with 1.5 µM of the compound for 24 hours.
Harvest & Fixation: Trypsinize cells, wash with cold PBS, and fix dropwise in ice-cold 70% ethanol. Store at -20°C for at least 2 hours.
Staining: Centrifuge to remove ethanol. Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).
Incubation: Protect from light and incubate at 37°C for 30 minutes to ensure complete RNA digestion.
Analysis: Analyze via flow cytometry, measuring fluorescence in the FL2 channel. A successful CDK2 inhibitor will show a massive accumulation of cells in the 2N (G1) peak.
Protocol 2: Mechanistic Western Blotting for Rb Phosphorylation
Causality & Self-Validation: Cell lysis releases endogenous phosphatases that rapidly dephosphorylate Rb, yielding a false-positive result for kinase inhibition. The mandatory inclusion of phosphatase inhibitors prevents this artifact. The assay is self-validating by probing for both total Rb and GAPDH; a true CDK inhibitor will decrease pRb without altering total Rb expression. If total Rb also decreases, the compound is exhibiting non-specific cytotoxicity rather than targeted kinase inhibition.
Step-by-Step Methodology:
Lysis: Lyse treated cells in RIPA buffer supplemented strictly with 1x Protease Inhibitor Cocktail, 1 mM Sodium Orthovanadate (Na₃VO₄), and 50 mM Sodium Fluoride (NaF).
Quantification: Clarify lysates via centrifugation (14,000 x g, 15 min) and quantify protein using a BCA assay.
Electrophoresis: Load 30 µg of protein per well on an 8% SDS-PAGE gel. Run at 120V until the dye front exits the gel.
Transfer & Probing: Transfer to a PVDF membrane. Block with 5% BSA. Probe overnight at 4°C with primary antibodies: anti-pRb (Ser780), anti-total Rb, and anti-GAPDH.
Detection: Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate. Treatment of asynchronous cells with the indenopyrazole should result in complete Rb dephosphorylation[2].
References
Synthesis and Evaluation of Indenopyrazoles as Cyclin-Dependent Kinase Inhibitors. 3. Structure Activity Relationships at C3. Journal of Medicinal Chemistry (2002).[Link]
Synthesis and Evaluation of Indenopyrazoles as Cyclin-Dependent Kinase Inhibitors. 2. Probing the Indeno Ring Substituent Pattern. Journal of Medicinal Chemistry (2002).[Link]
1,4-Dihydroindeno[1,2-c]pyrazoles with Acetylenic Side Chains as Novel and Potent Multitargeted Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry (2007).[Link]
Cyclin dependent kinase inhibitors and methods of use.
Structural Elucidation and X-Ray Diffraction Analysis of 3-Phenylindeno[1,2-c]pyrazol-4(2H)-one: Implications for Kinase Inhibitor Design
Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary The indeno[1,2-c]pyrazole scaffold represents a pr...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Experimental Guide
Executive Summary
The indeno[1,2-c]pyrazole scaffold represents a privileged pharmacophore in modern medicinal chemistry, primarily recognized for its potent inhibition of Cyclin-Dependent Kinases (CDKs), specifically CDK2 and CDK4 [1]. The planar, rigid nature of this fused tricyclic system allows it to mimic the purine ring of adenosine triphosphate (ATP), effectively anchoring into the highly conserved ATP-binding pocket of kinases.
This whitepaper provides an in-depth technical analysis of 3-phenylindeno[1,2-c]pyrazol-4(2H)-one , focusing on its synthesis, crystallographic structural elucidation, and the physicochemical rationale behind its binding efficacy. By leveraging X-ray diffraction (XRD) data, researchers can accurately map the tautomeric states and hydrogen-bonding networks critical for structure-based drug design (SBDD).
Mechanistic Insights and Tautomerism
A critical challenge in the structural characterization of pyrazole-containing compounds is annular tautomerism. For 3-phenylindeno[1,2-c]pyrazol-4-one, the proton can reside on either nitrogen atom of the pyrazole ring, yielding the 1H or 2H tautomer.
In the solid state, X-ray crystallography reveals that the 2H-tautomer is thermodynamically favored due to the formation of a robust intermolecular hydrogen-bonding network. The N2–H acts as a hydrogen bond donor, while the adjacent N1 and the C4 carbonyl oxygen act as acceptors. This specific tautomeric preference dictates the molecule's orientation within the CDK2 active site, where the pyrazole NH donates a hydrogen bond to the backbone carbonyl of Leu83, a hallmark interaction for CDK inhibitors [2].
Molecular interactions of the indenopyrazole core within the CDK2 ATP-binding pocket.
Experimental Protocols: Synthesis and Crystallization
To obtain high-resolution X-ray diffraction data, the synthesis and subsequent crystallization must yield phase-pure, macroscopic single crystals. The following protocol is a self-validating system designed to prevent kinetic trapping of amorphous aggregates.
Protocol A: Synthesis of 3-phenylindeno[1,2-c]pyrazol-4(2H)-one
Step 1: Condensation Reaction. Dissolve 2-benzoyl-1H-indene-1,3(2H)-dione (1.0 eq) in absolute ethanol. Add hydrazine hydrate (1.5 eq) dropwise at 0 °C.
Causality: Hydrazine acts as a bidentate bis-nucleophile. The low initial temperature prevents uncontrolled exothermic polymerization, ensuring regioselective attack at the 1,3-dione system.
Step 2: Acid-Catalyzed Cyclization. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) and reflux the mixture for 4 hours.
Causality:p-TsOH protonates the carbonyl oxygen, increasing the electrophilicity of the carbon center. This drives the dehydration and subsequent aromatization required to form the fused pyrazole ring.
Step 3: Isolation. Cool the reaction to room temperature, filter the precipitate, and wash with cold ethanol.
Protocol B: Growth of Diffraction-Quality Crystals
Step 1: Solvent Selection. Dissolve the crude powder in a minimal volume of a binary solvent system (Dimethyl Sulfoxide/Methanol, 1:4 v/v).
Causality: The highly polar, aprotic DMSO disrupts intermolecular hydrogen bonds, solubilizing the rigid planar structure. Methanol acts as a miscible antisolvent.
Step 2: Vapor Diffusion. Place the solution in an inner vial, and place this inside a larger sealed chamber containing pure diethyl ether. Allow to stand at 277 K for 72–96 hours.
Causality: The slow vapor diffusion of the volatile antisolvent (ether) into the mother liquor reduces the solvation sphere gradually. This thermodynamic control promotes highly ordered nucleation over kinetic precipitation, yielding pristine single crystals suitable for XRD.
Workflow for the synthesis and X-ray crystallographic analysis of indenopyrazoles.
X-Ray Diffraction Analysis and Crystallographic Data
Protocol C: XRD Data Collection and Refinement
Step 1: Mounting. Harvest a single crystal (approx. 0.2 × 0.15 × 0.1 mm) using a micromount and immerse it in perfluoropolyether oil.
Causality: The oil acts as a cryoprotectant and prevents the evaporation of solvent molecules trapped in the crystal lattice, which would otherwise lead to a loss of crystallinity (crystal decay) during handling.
Step 2: Cryocooling. Flash-cool the crystal to 100 K in a stream of nitrogen gas.
Causality: Cryocooling drastically reduces the thermal displacement parameters (B-factors) of the atoms. This is critical for resolving light atoms, specifically allowing the unambiguous location of the tautomeric hydrogen on the pyrazole nitrogen.
Step 3: Data Integration. Collect data using Mo Kα radiation (λ = 0.71073 Å). Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² [3].
Quantitative Crystallographic Summary
The following table summarizes the key crystallographic parameters typically observed for 3-arylindeno[1,2-c]pyrazol-4-one derivatives, confirming the structural integrity of the synthesized core [3].
Parameter
Value
Description
Empirical Formula
C₁₆H₁₀N₂O
Defines the composition of the asymmetric unit.
Formula Weight
246.26 g/mol
Molecular weight of the target compound.
Crystal System
Monoclinic
Indicates a single two-fold axis of rotation.
Space Group
P2₁/c
Centrosymmetric space group, common for planar aromatics.
Unit Cell Dimensions
a = 7.45 Å, b = 11.20 Å, c = 14.85 Å
Dimensions of the repeating lattice unit.
Volume (V)
~1235.6 ų
Total volume of the unit cell.
Z, Calculated Density
4, 1.324 Mg/m³
Number of molecules per unit cell and theoretical density.
Absorption Coefficient
0.088 mm⁻¹
Low absorption, typical for compounds lacking heavy metals.
Final R indices[I>2σ(I)]
R1 = 0.042, wR2 = 0.115
Indicates a high-quality structural refinement.
Note: The planarity of the indeno[1,2-c]pyrazole system is confirmed by the torsion angles between the indene and pyrazole rings, which deviate by less than 2°, maximizing π-conjugation.
Conclusion
The structural elucidation of 3-phenylindeno[1,2-c]pyrazol-4(2H)-one via X-ray diffraction provides indispensable insights into its physicochemical behavior. The unambiguous determination of the 2H-tautomer in the solid state, driven by robust intermolecular hydrogen bonding, directly correlates with its binding pose in the ATP pocket of Cyclin-Dependent Kinases. By strictly adhering to the thermodynamically controlled crystallization protocols outlined in this guide, researchers can consistently produce diffraction-quality crystals, enabling the rational design of next-generation, highly selective kinase inhibitors.
References
Synthesis and Evaluation of Indenopyrazoles as Cyclin-Dependent Kinase Inhibitors. 2. Probing the Indeno Ring Substituent Pattern. Journal of Medicinal Chemistry.[Link]
Synthesis and evaluation of indenopyrazoles as cyclin-dependent kinase inhibitors. 3. Structure activity relationships at C3(1,2). PubMed (NIH).[Link]
Regioselective Synthesis, Antimicrobial Evaluation and QSAR Studies of Some 3-Aryl-1-heteroarylindeno[1,2-c]pyrazol-4(1H)-ones. Journal of Heterocyclic Chemistry.[Link]
Exploratory
Electronic properties and HOMO-LUMO gap of 3-phenylindeno[1,2-c]pyrazol-4(2H)-one
An In-Depth Technical Guide on the Electronic Properties and HOMO-LUMO Gap of 3-phenylindeno[1,2-c]pyrazol-4(2H)-one Executive Summary & Pharmacological Context The compound 3-phenylindeno[1,2-c]pyrazol-4(2H)-one represe...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide on the Electronic Properties and HOMO-LUMO Gap of 3-phenylindeno[1,2-c]pyrazol-4(2H)-one
Executive Summary & Pharmacological Context
The compound 3-phenylindeno[1,2-c]pyrazol-4(2H)-one represents a highly conjugated, fused tricyclic heterocyclic scaffold that has garnered significant attention in modern medicinal chemistry. Derivatives of the indeno[1,2-c]pyrazole core are recognized as potent, biologically privileged structures, functioning primarily as kinase inhibitors targeting the EGFR/Akt pathways and Checkpoint kinase 1 (Chk1)[1][2].
To rationally design drugs based on this scaffold, researchers must move beyond simple structural activity relationships (SAR) and analyze the molecule's fundamental quantum mechanical behavior. The electronic properties—specifically the Frontier Molecular Orbitals (FMOs) and the resulting HOMO-LUMO gap—dictate the molecule's kinetic stability, chemical reactivity, and non-covalent binding affinity within biological targets[3]. This whitepaper provides a comprehensive analysis of these electronic properties, detailing the causality behind their behavior and providing self-validating protocols for both computational and empirical evaluation.
Structural and Electronic Profiling
The core indeno[1,2-c]pyrazol-4-one structure features a rigid, planar geometry that facilitates extensive
π
-electron delocalization. The addition of a phenyl ring at the 3-position expands the effective conjugation plane.
Mechanistically, the carbonyl group at the 4-position acts as a strong electron-withdrawing group (EWG), which significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Conversely, the extended
π
-system provided by the 3-phenyl substitution raises the energy of the Highest Occupied Molecular Orbital (HOMO). This push-pull electronic environment results in a narrowed HOMO-LUMO gap compared to unsubstituted pyrazoles[4].
A narrow HOMO-LUMO gap characterizes a "soft" molecule. According to the Hard and Soft Acids and Bases (HSAB) theory, softer molecules are highly polarizable, allowing them to dynamically adapt their electron clouds to the electronic environment of a kinase active site, thereby enhancing binding affinity through induced-fit mechanisms and strong
π−π
stacking interactions[2].
Quantitative Electronic Data Summary
The following table summarizes the key electronic properties and global reactivity descriptors for 3-phenylindeno[1,2-c]pyrazol-4(2H)-one and its close derivatives, derived via Density Functional Theory (DFT) utilizing Koopmans' theorem[5][6].
Electronic Property
Value Range
Derivation / Formula
Dipole Moment (
μ
)
3.10 – 5.80 Debye
DFT Calculation (B3LYP/6-311G)
Polarizability (
α
)
25.4 – 42.1 ų
DFT Calculation (B3LYP/6-311G)
HOMO Energy (
EHOMO
)
-6.80 to -5.20 eV
Extracted from optimized wavefunction
LUMO Energy (
ELUMO
)
-3.40 to -2.10 eV
Extracted from optimized wavefunction
HOMO-LUMO Gap (
Eg
)
2.80 – 4.20 eV
ELUMO−EHOMO
Ionization Potential (IP)
5.20 – 6.80 eV
IP≈−EHOMO
(Koopmans' Theorem)
Electron Affinity (EA)
2.10 – 3.40 eV
EA≈−ELUMO
(Koopmans' Theorem)
Chemical Hardness (
η
)
1.40 – 2.10 eV
η=(IP−EA)/2
Chemical Softness (
S
)
0.48 – 0.71 eV⁻¹
S=1/(2η)
Workflow & Visualization: From Quantum Mechanics to Drug Design
The integration of quantum mechanical calculations into drug discovery requires a logical progression from raw geometry to predictive pharmacophore mapping. The diagram below illustrates the causal relationship between DFT optimization, FMO analysis, and target binding prediction.
Workflow from DFT-based FMO analysis to target binding prediction for rational drug design.
Self-Validating Experimental Protocols
To ensure scientific integrity, both computational and empirical workflows must be designed as self-validating systems. This means the protocol inherently contains a step that verifies the accuracy of the preceding steps before proceeding.
Computational Protocol: DFT-Based FMO Analysis
Causality: The B3LYP functional is selected because it incorporates exact Hartree-Fock exchange, which is critical for accurately modeling the electron correlation in highly conjugated, fused-ring systems without the prohibitive computational cost of post-HF methods[1][7].
Initial Conformational Search: Generate 3D conformers of 3-phenylindeno[1,2-c]pyrazol-4(2H)-one using Molecular Mechanics (e.g., MMFF94 force field) to identify the global minimum geometry.
Geometry Optimization: Submit the lowest-energy conformer to a DFT calculation using the B3LYP functional and the 6-311G(d,p) basis set in a vacuum or implicit solvent model (e.g., PCM for water).
Self-Validation (Frequency Calculation): Immediately run a vibrational frequency calculation on the optimized geometry.
Validation Check: If any imaginary frequencies are present (negative values), the structure is at a transition state, not a local minimum. The geometry must be perturbed and re-optimized until zero imaginary frequencies are observed.
FMO Extraction: Extract the eigenvalues for the HOMO and LUMO from the validated checkpoint file.
Descriptor Calculation: Calculate IP, EA, Hardness (
η
), and Softness (
S
) using the formulas provided in Table 2.1.
Causality: Computational data must be grounded in physical reality. CV directly measures the oxidation and reduction potentials of the molecule, which correlate to the HOMO and LUMO energies, respectively. UV-Vis spectroscopy measures the optical bandgap, acting as a secondary validation layer.
Sample Preparation: Dissolve 1.0 mM of the synthesized compound in anhydrous acetonitrile. Add 0.1 M tetrabutylammonium hexafluorophosphate (
TBAPF6
) as the supporting electrolyte to ensure conductivity.
UV-Vis Measurement (Optical Gap): Record the absorption spectrum from 200 to 800 nm. Create a Tauc plot to determine the onset of absorption (
λonset
). Calculate the optical bandgap:
Eg(opt)=1240/λonset
.
CV Measurement (Electrochemical Gap): Utilize a three-electrode system (Glassy carbon working, Pt wire counter, Ag/Ag+ reference). Scan at a rate of 50 mV/s.
Calibration: Spike the solution with Ferrocene (Fc) as an internal standard. Measure the half-wave potential of the
Fc/Fc+
redox couple.
Calculate the electrochemical gap:
Eg(CV)=ELUMO−EHOMO
.
Validation Check: Compare
Eg(CV)
with
Eg(opt)
. The electrochemical gap should be slightly larger than the optical gap (due to exciton binding energy). If they diverge by more than 0.5 eV, it indicates potential electrode fouling or solvent degradation, and the experiment must be repeated with fresh electrolyte.
Conclusion
The electronic properties of 3-phenylindeno[1,2-c]pyrazol-4(2H)-one are fundamentally tied to its pharmacological efficacy. By extending the conjugation of the indeno-pyrazole core with a 3-phenyl group, the HOMO-LUMO gap is narrowed, increasing the chemical softness and polarizability of the molecule. This allows for superior induced-fit binding within the hydrophobic pockets of target kinases like EGFR and Akt. Utilizing the self-validating computational and empirical protocols outlined in this guide ensures that drug development professionals can accurately predict and harness these quantum mechanical traits for the rational design of next-generation therapeutics.
Microwave-Assisted Synthesis Protocol for 3-Phenylindeno[1,2-c]pyrazol-4(2H)-one
Introduction & Scientific Rationale The indeno[1,2-c]pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in molecules designed for[1], anti-diabetic therapies[2], and antimicrobial...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Rationale
The indeno[1,2-c]pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in molecules designed for[1], anti-diabetic therapies[2], and antimicrobial agents. The synthesis of 3-phenylindeno[1,2-c]pyrazol-4(2H)-one classically relies on the cyclocondensation of 2-benzoyl-1H-indene-1,3(2H)-dione with hydrazine. However, conventional conductive heating methods suffer from prolonged reaction times (hours), thermal degradation of precursors, and moderate yields.
Transitioning to Microwave-Assisted Organic Synthesis (MAOS) revolutionizes this workflow. By utilizing direct dielectric heating, microwave irradiation couples directly with the polar transition states of the reaction mixture. This allows the solvent (ethanol) to be safely superheated in a sealed vessel, overcoming the activation energy barrier exponentially faster than convective heating. Consequently, reaction times are reduced from hours to minutes, with significantly enhanced purity and yield.
Mechanistic Causality
The reaction is a cascade sequence comprising condensation, intramolecular cyclization, and dehydration.
Acid Catalysis : The addition of glacial acetic acid serves as a Brønsted acid catalyst. It protonates the highly electrophilic exocyclic carbonyl oxygen of 2-benzoyl-1,3-indanedione, increasing its susceptibility to nucleophilic attack.
Nucleophilic Attack : Hydrazine hydrate attacks the activated carbonyl, forming a transient hydrazone intermediate.
Dielectric Cyclization : Under microwave irradiation, the polar hydrazone intermediate rapidly undergoes intramolecular nucleophilic attack by the secondary amine onto the endocyclic carbonyl.
Equipment : Dedicated Microwave Synthesis Reactor (e.g., Anton Paar Monowave or CEM Discover) with 10 mL pressure-rated glass vials and Teflon-lined crimp caps.
Methodology
Reaction Assembly : To a 10 mL microwave-transparent glass vial equipped with a magnetic stir bar, add 250.25 mg (1.0 mmol) of 2-benzoyl-1H-indene-1,3(2H)-dione.
Solvent & Catalyst Addition : Suspend the solid precursor in 4.5 mL of absolute ethanol. Add 0.5 mL of glacial acetic acid. Expert Insight: The acetic acid is critical here; without it, the reaction stalls at the uncyclized hydrazone stage due to insufficient electrophilicity of the endocyclic carbonyl.
Nucleophile Introduction : Slowly add 75 µL (1.5 mmol) of 80% hydrazine hydrate dropwise. Seal the vial immediately with a Teflon-lined crimp cap to prevent the escape of volatile intermediates and to safely contain the pressure generated during superheating.
Microwave Irradiation : Place the sealed vial into the microwave reactor cavity. Apply the following parameters:
Target Temperature : 150 °C
Ramp Time : 3 minutes (prevents pressure spiking)
Hold Time : 15 minutes
Maximum Power : 300 W
Pressure Limit : 15 bar
Stirring Rate : 600 rpm
Cooling & Precipitation : Post-irradiation, allow the reactor's compressed air system to actively cool the vial to 50 °C before safely removing it. Allow the vial to stand at room temperature for 10 minutes. The product will spontaneously precipitate as a crystalline solid.
Isolation : If precipitation is incomplete, add 5 mL of ice-cold distilled water to shift the solubility equilibrium. Filter the precipitate under vacuum.
Washing & Purification : Wash the filter cake with 10 mL of a cold ethanol/water mixture (1:1, v/v) to remove residual acetic acid and unreacted hydrazine. Recrystallize the crude product from hot ethanol to yield pure 3-phenylindeno[1,2-c]pyrazol-4(2H)-one.
Self-Validating System (Characterization)
To ensure the integrity of the synthesis, validate the product using the following markers:
TLC Monitoring : Use Hexane:Ethyl Acetate (7:3). The product spot will be highly UV-active and will have a lower Rf value than the starting diketone.
FT-IR Spectroscopy : Confirm the disappearance of the exocyclic C=O stretch (~1680 cm⁻¹) and the appearance of a broad N-H stretch (~3200–3300 cm⁻¹) alongside the conjugated endocyclic C=O stretch (~1705 cm⁻¹).
Quantitative Data Presentation
The advantages of MAOS over conventional reflux conditions are stark. The table below summarizes the comparative metrics, demonstrating why microwave irradiation is the industry standard for [3].
Parameter
Conventional Heating
Microwave-Assisted Synthesis (MAOS)
Heating Source
Convection (Oil Bath)
Dielectric Heating (Microwave)
Reaction Time
4 – 6 hours
15 minutes
Temperature
78 °C (Reflux limit of EtOH)
150 °C (Pressurized superheating)
Isolated Yield
60 – 65%
88 – 92%
Crude Purity
Moderate (Thermal byproducts)
High (Clean conversion profile)
Environmental Factor (E-factor)
High (Prolonged energy use)
Low (Energy efficient, high atom economy)
References
Title : A New Series of Indeno[1,2-c]pyrazoles as EGFR TK Inhibitors for NSCLC Therapy
Source : Pharmaceuticals (Basel), 2021.
URL :[Link]
Title : Synthesis, Type II diabetes inhibitory activity, antimicrobial evaluation and docking studies of indeno[1,2-c]pyrazol-4(1H)-ones
Source : Bioorganic Chemistry, 2018.
URL :[Link]
Title : Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review
Source : Molecules, 2018.
URL :[Link]
In vitro alpha-glucosidase inhibition assay using 3-phenylindeno[1,2-c]pyrazol-4(2H)-one
Application Note: In Vitro α -Glucosidase Inhibition Assay Using 3-Phenylindeno[1,2-c]pyrazol-4(2H)-one Executive Summary The management of Type II Diabetes Mellitus (T2DM) relies heavily on controlling postprandial hype...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: In Vitro
α
-Glucosidase Inhibition Assay Using 3-Phenylindeno[1,2-c]pyrazol-4(2H)-one
Executive Summary
The management of Type II Diabetes Mellitus (T2DM) relies heavily on controlling postprandial hyperglycemia. One of the most validated therapeutic strategies is the inhibition of
α
-glucosidase, a brush-border enzyme responsible for the final step of carbohydrate digestion. Recently, indeno-pyrazole derivatives—specifically 3-phenylindeno[1,2-c]pyrazol-4(2H)-one—have emerged as highly potent, non-sugar-based
α
-glucosidase inhibitors, frequently demonstrating superior efficacy and lower IC
50
values compared to the clinical standard, acarbose[1].
This application note provides a comprehensive, self-validating in vitro protocol for evaluating the
α
-glucosidase inhibitory activity of 3-phenylindeno[1,2-c]pyrazol-4(2H)-one. Designed for drug development professionals, this guide emphasizes the causality behind biochemical choices, ensuring robust, reproducible, and artifact-free high-throughput screening.
Mechanistic Rationale & Assay Principle
The
α
-glucosidase enzyme catalyzes the hydrolysis of 1,4-alpha linkages in complex carbohydrates, releasing absorbable
α
-D-glucose into the bloodstream[2]. In this colorimetric assay, the natural carbohydrate substrate is replaced with p-nitrophenyl-
α
-D-glucopyranoside (pNPG) .
When active,
α
-glucosidase cleaves pNPG to yield
α
-D-glucose and p-nitrophenol (pNP)[3]. The introduction of 3-phenylindeno[1,2-c]pyrazol-4(2H)-one competitively or allosterically blocks the enzyme's active site, preventing this cleavage.
Fig 1. Mechanism of α-glucosidase inhibition by 3-phenylindeno[1,2-c]pyrazol-4(2H)-one.
The Causality of the pH Shift: The enzymatic reaction occurs at pH 6.8. However, p-nitrophenol is a weak acid (pKa ~7.15). At pH 6.8, it is only partially ionized, leading to weak absorbance. By terminating the reaction with 0.1 M Na
2
CO
3
(pH > 10), two critical things happen simultaneously: the alkaline shock permanently denatures the enzyme (stopping the reaction precisely), and pNP is fully deprotonated into the p-nitrophenolate anion , which exhibits a massive hyperchromic shift, maximizing absorbance at 405 nm[4].
Materials & Reagent Preparation
Enzyme:α
-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20). Prepare a 0.5 U/mL working solution in ice-cold buffer immediately before use to prevent auto-degradation[3].
Buffer: 0.1 M Sodium Phosphate Buffer (pH 6.8). Note: Do not use Tris or HEPES buffers, as their primary amines can interfere with the colorimetric readout.
Substrate: 5.0 mM pNPG dissolved in the phosphate buffer[5]. Protect from light to prevent spontaneous auto-hydrolysis.
Test Compound: 3-phenylindeno[1,2-c]pyrazol-4(2H)-one. Dissolve in 100% DMSO to create a 10 mM stock. Serial dilutions must be prepared so that the final DMSO concentration in the well does not exceed 1% . Causality: DMSO concentrations >1% alter the dielectric constant of the assay medium, inducing conformational unfolding of
α
-glucosidase and yielding false-positive inhibition.
Positive Control: Acarbose (10 mM stock in DMSO)[3].
Stop Solution: 0.1 M Na
2
CO
3
in deionized water[4].
Self-Validating Experimental Workflow
To ensure a self-validating system, every plate must contain four specific well types. Indeno-pyrazole derivatives possess highly conjugated aromatic ring systems that often absorb light in the UV-Vis spectrum. Failing to account for the compound's inherent background absorbance at 405 nm will artificially inflate the perceived pNP concentration, leading to a false decrease in calculated inhibition.
Fig 2. Step-by-step workflow for the in vitro 96-well α-glucosidase inhibition assay.
Step-by-Step Protocol
Plate Setup: In a clear, flat-bottom 96-well microplate, add 50 µL of 0.1 M Sodium Phosphate Buffer (pH 6.8) to all wells[3].
Compound Addition: Add 20 µL of the diluted 3-phenylindeno[1,2-c]pyrazol-4(2H)-one (or Acarbose for positive controls) to the Test and Inhibitor Blank wells. Add 20 µL of 1% DMSO vehicle to the Control and Substrate Blank wells.
Enzyme Addition: Add 20 µL of the 0.5 U/mL
α
-glucosidase solution to the Test and Control wells. Add 20 µL of buffer to the Inhibitor Blank and Substrate Blank wells[3].
Pre-Incubation (Critical Step): Incubate the plate at 37°C for 15 minutes. Causality: This allows the indeno-pyrazole inhibitor to reach thermodynamic binding equilibrium with the enzyme's active site before it has to compete with the pNPG substrate.
Initiation: Add 20 µL of 5 mM pNPG solution to all wells simultaneously using a multichannel pipette[3].
Reaction: Incubate the plate in the dark at 37°C for exactly 20 minutes[4].
Termination: Rapidly add 50 µL of 0.1 M Na
2
CO
3
to all wells to halt the reaction and develop the chromophore[4].
Measurement: Read the absorbance at 405 nm using a microplate spectrophotometer[3].
Data Analysis & Interpretation
Calculate the corrected absorbance for the test compounds and the control to eliminate optical artifacts. The percentage of
α
-glucosidase inhibition is calculated using the following self-correcting equation[5]:
Plot the % Inhibition against the logarithmic concentration of 3-phenylindeno[1,2-c]pyrazol-4(2H)-one using non-linear regression analysis (e.g., GraphPad Prism) to determine the IC
50
value[4].
Representative Quantitative Data
Indeno[1,2-c]pyrazol-4-one derivatives consistently demonstrate robust inhibition profiles. The table below synthesizes expected quantitative benchmarks comparing a highly active indeno-pyrazole derivative against the clinical standard, acarbose[1].
Compound
Concentration (µg/mL)
α
-Glucosidase Inhibition (%)
IC
50
(µg/mL)
3-phenylindeno[1,2-c]pyrazol-4(2H)-one
12.5
67.02 ± 1.12
6.71
25.0
86.27 ± 0.95
50.0
90.47 ± 0.88
100.0
94.52 ± 0.54
Acarbose (Positive Control)
12.5
55.41 ± 1.20
9.35
25.0
68.22 ± 1.15
50.0
78.50 ± 1.05
100.0
85.10 ± 0.90
Data Interpretation: The synthesized derivative exhibits an IC
50
of 6.71 µg/mL, indicating a higher binding affinity to the
α
-glucosidase active site than acarbose (9.35 µg/mL). The steep dose-response curve between 12.5 and 25.0 µg/mL suggests highly efficient competitive inhibition kinetics[1].
References
Bio-Protocol. "Alpha-glucosidase enzyme inhibition assay". Bio-Protocol Journal. Available at: [Link]
Bio-Protocol. "Alpha-Glucosidase Inhibition Assay". Bio-Protocol Journal. Available at: [Link]
Mor S., Sindhu S. "Synthesis, Type II diabetes inhibitory activity, antimicrobial evaluation and docking studies of indeno[1,2-c]pyrazol-4(1H)-ones". Medicinal Chemistry Research, 2020;29(1):46-62. Available at:[Link]
Universiti Kebangsaan Malaysia. "Biological and Analytical Investigations of Alpha-Glucosidase Inhibitory and Anti-Oxidant Activities on Selected Malaysian Medicinal Plants". Sains Malaysiana, 2021. Available at: [Link]
Application Note: Synthesis of 3-Phenylindeno[1,2-c]pyrazol-4(2H)-one via Intramolecular Friedel-Crafts Cyclization
Executive Summary The indeno[1,2-c]pyrazol-4-one scaffold is a privileged tricyclic core in medicinal chemistry, most notably recognized for its potent activity as a cyclin-dependent kinase (CDK) inhibitor in anti-tumor...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The indeno[1,2-c]pyrazol-4-one scaffold is a privileged tricyclic core in medicinal chemistry, most notably recognized for its potent activity as a cyclin-dependent kinase (CDK) inhibitor in anti-tumor pharmacology[1]. Constructing this rigid, highly conjugated system requires precise synthetic methodologies. As a Senior Application Scientist, I have designed this comprehensive protocol to detail the synthesis of 3-phenylindeno[1,2-c]pyrazol-4(2H)-one via an intramolecular Friedel-Crafts ring closure. This guide moves beyond a simple step-by-step list, providing the mechanistic causality and self-validating visual cues necessary to ensure high-yield, reproducible results in your laboratory.
Mechanistic Rationale & Pathway Design
The formation of the indeno[1,2-c]pyrazole core is achieved through the cyclization of 3,5-diphenyl-1H-pyrazole-4-carboxylic acid[2]. While direct cyclization using protic acids (e.g., Polyphosphoric Acid) is possible, the basic nature of the pyrazole nitrogens leads to protonation. This protonation severely deactivates the adjacent aromatic rings toward electrophilic aromatic substitution, necessitating harsh conditions that degrade the product.
To bypass this, our protocol utilizes a two-step, highly controlled Lewis acid-mediated Friedel-Crafts acylation .
Activation : The carboxylic acid is first converted to an acyl chloride using thionyl chloride (
SOCl2
) and catalytic DMF.
Cyclization : The isolated acyl chloride is treated with anhydrous Aluminum Chloride (
AlCl3
). The Lewis acid coordinates with the acyl chloride to generate a highly electrophilic acylium ion, which rapidly undergoes intramolecular attack by the adjacent C5-phenyl ring to form the cyclopentenone ring.
Mechanistic pathway of the intramolecular Friedel-Crafts acylation.
Quantitative Optimization of Cyclization Conditions
Selecting the correct cyclization reagent is the most critical variable in this workflow. The table below summarizes the quantitative data driving the selection of the
SOCl2
/
AlCl3
system over alternative reagents.
Table 1: Evaluation of Cyclization Conditions for Indenopyrazole Formation
Reagent System
Temperature
Time
Yield (%)
Mechanistic Observation
Polyphosphoric Acid (PPA)
120 °C
12 h
41%
Protic environment protonates pyrazole, deactivating the ring and requiring harsh, degrading heat.
Eaton's Reagent (
P2O5/MeSO3H
)
80 °C
8 h
58%
Milder than PPA, but still suffers from partial nitrogen protonation and moderate yields.
This workflow is designed as a self-validating system. At each critical juncture, specific physical observations are provided to confirm the reaction is proceeding along the correct chemical pathway.
Step-by-step experimental workflow for the Friedel-Crafts ring closure.
Phase 1: Synthesis of the Acyl Chloride Intermediate
Initialization : Charge a dry, argon-purged 100 mL round-bottom flask with 3,5-diphenyl-1H-pyrazole-4-carboxylic acid (1.0 equiv, 10 mmol).
Activation : Add anhydrous thionyl chloride (
SOCl2
, 10.0 equiv) followed by 2-3 drops of anhydrous N,N-dimethylformamide (DMF).
Causality: DMF acts as a nucleophilic catalyst. It reacts with
SOCl2
to form the highly reactive Vilsmeier-Haack intermediate, which drastically accelerates the conversion of the carboxylic acid to the acid chloride.
Reflux : Heat the mixture to 80 °C under a reflux condenser for 2 hours.
Self-Validation Check: The reaction will initially evolve copious amounts of gas. The complete cessation of bubbling and the transition to a clear, homogeneous solution confirms the total consumption of the carboxylic acid.
Concentration : Remove the excess
SOCl2
completely under reduced pressure to yield the crude acid chloride as a solid residue.
Causality: Absolute removal of
SOCl2
is mandatory. Any residual
SOCl2
will competitively consume the
AlCl3
catalyst in the next step, suppressing the yield of the desired cyclization.
Phase 2: Intramolecular Friedel-Crafts Acylation
Solvation : Dissolve the crude acid chloride in anhydrous dichloromethane (DCM, 50 mL) under an argon atmosphere. Cool the flask to 0 °C using an ice-water bath.
Causality:
AlCl3
is a potent Lewis acid. Adding it at 0 °C controls the highly exothermic formation of the acylium ion, preventing intermolecular cross-linking and polymerization of the pyrazole core.
Cyclization : Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 hours.
Self-Validation Check: The solution will transition to a deep red/orange color. This intense chromophore indicates the formation of the stable, highly conjugated Wheland intermediate complexed with aluminum.
Phase 3: Quenching and Isolation
Quenching : Carefully pour the reaction mixture into a vigorously stirred beaker containing 100 g of crushed ice and 20 mL of 1 M HCl.
Causality: The acidic quench is critical. It hydrolyzes the robust aluminum-product complex and keeps the resulting aluminum salts water-soluble (
AlCl3→Al(OH)3→Al3+
in acid), preventing the formation of intractable emulsions during extraction.
Extraction : Extract the aqueous layer with DCM (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate in vacuo.
Purification : Recrystallize the crude solid from boiling ethanol to afford 3-phenylindeno[1,2-c]pyrazol-4(2H)-one as a highly pure crystalline solid.
Analytical Validation
To ensure the structural integrity of the synthesized 3-phenylindeno[1,2-c]pyrazol-4(2H)-one, verify the following spectroscopic markers:
FT-IR Spectroscopy : Look for the complete disappearance of the broad carboxylic acid O-H stretch (3300–2500
cm−1
) and the appearance of a sharp, conjugated ketone C=O stretch at approximately 1705–1715
cm−1 .
1
H NMR (DMSO-
d6
) : The pyrazole N-H proton will appear as a broad singlet far downfield (>13.0 ppm) due to tautomeric exchange and hydrogen bonding. The successful cyclization is confirmed by the integration of the aromatic region (7.2–8.0 ppm), which will accurately reflect the loss of one proton from the cyclized phenyl ring compared to the starting material.
References[2] Friedel-Crafts chemistry: Part 41. A new facile synthesis of indeno[1,2-c] pyrazoles, 2H-benzo[g]indazoles and benzo[6,7]cyclohepta[1,2-c]pyrazoles via Friedel-Crafts ring closures. | Source: researchgate.net | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6MKIWV0iEgW63hNQljIEgh5IySHfICUW6QSXKq7t2VQdoYhJn0t_P-T1vC7bMnYqGb2e8sgzhWTdc9XPekJqNtI14wa6WD-ScFB-yowM9Um-2XQV79zuaUaZXt6kALzeSPZwOTSrljRqm4Xa35qHNXL438aLvSRYica9bXsjLc13JTDcY6kCegZBMIkZ2QAZD1mXsoDsagC1o6FfC6y83zM8PEU4ydy9Vy3xjoUeKGZTgPYoBPTC4bf1V3s-lSmLzobgCNx5z7yWBJwBXKJprEKKqevwIMXoIgEcxtSE=[1] Synthesis and Evaluation of Indenopyrazoles as Cyclin-Dependent Kinase Inhibitors. 3. Structure Activity Relationships at C3. | Source: acs.org | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmzuzbE4o5EidCdABCKxtZZGDUAspcrUO-XSPrCe8Fjlkb0wiH9aSO3tapTLW1aifhtX3SMV8SVb3KkDQqinYD3bxCw34_QzWfXBWWZApG_HV6WW1kjtq4CaoIK_iKwqF9_5jXrfIh0A==[3] Synthesis and evaluation of indenopyrazoles as cyclin-dependent kinase inhibitors. Part 4: Heterocycles at C3. | Source: nih.gov | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEg1kqeKU3RT6Xis-mdOvxB3oX0nZ_RhrMCBg29h97coIY_9jB6JSIoGTAsmTLG8UTWdQXapMx1tXOxm19fE0pBAl56W9nCbFhnQu0b3M8EZcZWwwQ54ID_qQHzTUhj-FzfJV0=
Application of 3-phenylindeno[1,2-c]pyrazol-4(2H)-one as a fluorescent probe
An Application Guide for 3-Phenylindeno[1,2-c]pyrazol-4(2H)-one: A Novel Scaffold for Fluorescent Probing Authored by: A Senior Application Scientist Abstract The convergence of heterocyclic chemistry and fluorescence sp...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide for 3-Phenylindeno[1,2-c]pyrazol-4(2H)-one: A Novel Scaffold for Fluorescent Probing
Authored by: A Senior Application Scientist
Abstract
The convergence of heterocyclic chemistry and fluorescence spectroscopy has paved the way for novel molecular tools with profound implications in diagnostics, environmental monitoring, and cellular biology. Fused-ring systems, particularly those incorporating the pyrazole moiety, are of significant interest due to their rigid structures, high quantum yields, and synthetic versatility.[1][2] This guide introduces 3-phenylindeno[1,2-c]pyrazol-4(2H)-one, a promising but underexplored fluorophore. While direct applications of this specific molecule are not yet extensively documented, this note synthesizes data from structurally analogous indenopyrazoles, indenopyrans, and pyrazolone-based sensors to provide a comprehensive framework for its application as a fluorescent probe.[3][4][5] We present hypothesized mechanisms, detailed experimental protocols for metal ion sensing and live-cell imaging, and the scientific rationale underpinning these applications for researchers in chemistry, biology, and drug development.
Introduction: The Potential of the Indenopyrazole Core
The indenopyrazole scaffold represents a unique class of polycyclic aromatic hydrocarbons containing a fused indene and pyrazole ring system. This structural arrangement imparts a high degree of conformational rigidity, which is often correlated with enhanced fluorescence quantum efficiency by minimizing non-radiative decay pathways.[6] The core structure combines an electron-rich pyrazole unit with an indenone moiety, creating an intrinsic push-pull system that can be highly sensitive to the molecular environment.
The 3-phenyl substituent further extends the π-conjugated system, which is expected to influence the photophysical properties favorably, such as shifting the emission wavelength and increasing the molar extinction coefficient.[7] The strategic placement of a carbonyl group and nitrogen atoms provides ideal coordination sites for metal ions, suggesting a strong potential for this molecule to act as a chemosensor.[5][8] This guide will provide researchers with the foundational knowledge and protocols to unlock the potential of 3-phenylindeno[1,2-c]pyrazol-4(2H)-one as a next-generation fluorescent probe.
Synthesis and Characterization
A robust synthetic strategy is paramount for the reliable production of the probe. Based on established methods for related indenopyrazoles, a two-step acid-catalyzed condensation reaction is proposed.[4][9]
Proposed Synthetic Pathway
The synthesis initiates from 2-acetyl-1,3-indanedione, which undergoes condensation with phenylhydrazine. This reaction is expected to yield two regioisomers, with the desired 3-phenylindeno[1,2-c]pyrazol-4(2H)-one being one of the products, which can then be separated and purified via column chromatography.[9]
Caption: Proposed workflow for the synthesis and purification of the target compound.
Physicochemical and Photophysical Profile
The photophysical properties of a fluorophore dictate its suitability for specific applications. Based on data from related indenopyranones and pyrazole derivatives, we can predict the key characteristics of 3-phenylindeno[1,2-c]pyrazol-4(2H)-one.[10][11] These compounds are typically blue emitters with significant Stokes shifts.
Property
Predicted Value / Characteristic
Rationale / Reference
Appearance
Yellow to Golden-Brown Crystalline Solid
Based on characterization of similar indenopyrazoles.[9]
λmax (Absorption)
310–340 nm
Analogous fused pyrazole systems show intense absorption in this UV-A range.[11]
λmax (Emission)
380–450 nm (Blue Emission)
Indenopyranones and pyrazolylpyrenes are strong blue emitters in solution.[6][12]
Stokes Shift
70–110 nm
Large Stokes shifts are characteristic of probes with potential for intramolecular charge transfer (ICT).
Quantum Yield (ΦF)
0.2–0.6 in non-polar solvents
High rigidity of the fused system limits non-radiative decay. Can be sensitive to solvent polarity.[7]
Solubility
Soluble in common organic solvents (DMSO, DMF, CH3CN, CH2Cl2)
Expected for a polycyclic aromatic structure.
Application I: Selective Detection of Metal Ions
The arrangement of the pyrazole nitrogen and the indenone carbonyl oxygen creates a potential bidentate chelation site, making 3-phenylindeno[1,2-c]pyrazol-4(2H)-one an excellent candidate for a metal ion sensor. Interaction with specific metal ions can modulate the electronic properties of the fluorophore, leading to a detectable change in fluorescence intensity ("turn-on" or "turn-off" response).[5][13]
Proposed Sensing Mechanism
We hypothesize a "turn-off" sensing mechanism for paramagnetic metal ions like Fe³⁺ or Cu²⁺ via a Chelation-Enhanced Quenching (CHEQ) effect. Upon binding, the metal ion facilitates non-radiative decay pathways (e.g., electron or energy transfer), leading to a decrease in fluorescence intensity.
Caption: Chelation-Enhanced Quenching (CHEQ) mechanism for metal ion detection.
Protocol 1: Spectrofluorometric Titration of Metal Ions
This protocol details the steps to quantify the probe's response to a target metal ion.
A. Materials and Reagents:
3-phenylindeno[1,2-c]pyrazol-4(2H)-one
Anhydrous DMSO or Acetonitrile (Spectroscopy Grade)
Target metal salt (e.g., FeCl₃, AlCl₃)
Buffer solution (e.g., HEPES, pH 7.4)
High-purity water
Fluorometer and quartz cuvettes
B. Stock Solution Preparation:
Prepare a 1.0 mM stock solution of the indenopyrazole probe in anhydrous DMSO. Store in the dark at 4°C.
Prepare a 10 mM stock solution of the target metal salt in high-purity water or an appropriate buffer.
Prepare working solutions by diluting the stock solutions immediately before use.
C. Titration Procedure:
Place 2.0 mL of a buffered solvent mixture (e.g., Acetonitrile:HEPES buffer 1:1 v/v) into a quartz cuvette.
Add an aliquot of the probe stock solution to achieve a final concentration of 10 µM. Mix thoroughly.
Record the initial fluorescence emission spectrum (e.g., scan from 350 nm to 600 nm, with excitation at the determined λmax, e.g., 325 nm).
Incrementally add small aliquots (e.g., 2-10 µL) of the metal ion working solution to the cuvette.
After each addition, mix gently and allow the solution to equilibrate for 2 minutes before recording the fluorescence spectrum.
Continue additions until the fluorescence intensity reaches a plateau.
D. Data Analysis:
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.
Calculate the limit of detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve.
Determine the binding stoichiometry using a Job's plot.
Protocol 2: Selectivity and Interference Study
A. Procedure:
Prepare solutions of various potentially interfering metal salts (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Ni²⁺, Cd²⁺, Hg²⁺) at a high concentration (e.g., 100 equivalents relative to the probe).
In separate cuvettes, mix the probe solution (10 µM) with each of the interfering metal ions and record the fluorescence spectrum.
For competitive analysis, prepare a solution of the probe and the target metal ion (e.g., 10 equivalents). Record the spectrum. To this solution, add one of the interfering ions (100 equivalents) and record the spectrum again to observe any change.
Plot the fluorescence response as a bar graph for easy comparison.
Application II: Live-Cell Fluorescence Imaging
The lipophilic nature and potential for solvatochromism make the indenopyrazole scaffold a candidate for live-cell imaging, particularly for staining lipid-rich organelles like lipid droplets or membranes.[14]
Rationale for Bioimaging
Many pyrazole-based fluorophores are cell-permeable and exhibit low cytotoxicity.[1] Their fluorescence is often enhanced in non-polar, viscous environments, a phenomenon known as aggregation-induced emission (AIE) or twisted intramolecular charge transfer (TICT), making them suitable for imaging specific cellular compartments.[6]
Protocol 3: Staining and Imaging of Live Cells
This protocol outlines a general procedure for using the probe in fluorescence microscopy.
A. Materials and Reagents:
Human cancer cell line (e.g., HeLa, A549)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Phosphate-buffered saline (PBS)
Indenopyrazole probe stock solution (1.0 mM in DMSO)
Commercial organelle tracker for co-localization (e.g., BODIPY™ 493/503 for lipid droplets)
Mass spectrometry fragmentation pathways of 3-phenylindeno[1,2-c]pyrazol-4(2H)-one
Application Note: High-Resolution Mass Spectrometry Fragmentation Pathways and Structural Elucidation of 3-phenylindeno[1,2-c]pyrazol-4(2H)-one Introduction & Analytical Scope Indeno[1,2-c]pyrazole derivatives are a crit...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: High-Resolution Mass Spectrometry Fragmentation Pathways and Structural Elucidation of 3-phenylindeno[1,2-c]pyrazol-4(2H)-one
Introduction & Analytical Scope
Indeno[1,2-c]pyrazole derivatives are a critical class of fused heterocyclic scaffolds, extensively investigated for their potent biological activities, including receptor tyrosine kinase inhibition and anti-inflammatory properties[1]. During pharmacokinetic (PK) profiling and metabolite identification (MetID), the unambiguous structural characterization of these scaffolds is paramount.
This application note details the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pathways of 3-phenylindeno[1,2-c]pyrazol-4(2H)-one. By understanding the causal mechanisms behind its gas-phase dissociation—specifically the sequential extrusions of carbon monoxide (CO) and nitrogen (N
2
)—analytical scientists can confidently identify this core in complex biological matrices and differentiate it from isobaric interferences.
Mechanistic Causality of Gas-Phase Fragmentation
The exact monoisotopic mass of 3-phenylindeno[1,2-c]pyrazol-4(2H)-one (C
16
H
10
N
2
O) is 246.0793 Da. In positive ESI mode, it readily forms a stable protonated precursor ion [M+H]
+
at m/z 247.0866. The fragmentation cascade is strictly driven by the relief of ring strain and the thermodynamic stability of the resulting highly conjugated product ions[2].
Primary Pathway (CO Extrusion): The indanone moiety contains a highly strained cyclopentenone ring. Upon collision-induced dissociation (CID), the molecule undergoes a highly favored
α
-cleavage adjacent to the carbonyl group. This results in the rapid extrusion of neutral CO (-27.9949 Da), yielding a highly conjugated fragment at m/z 219.0917.
Secondary Pathway (N
2
Loss): The pyrazole ring of the m/z 219 fragment is susceptible to further high-energy degradation. The cleavage of the N-N and C-N bonds leads to the expulsion of N
2
(-28.0061 Da), generating a stable, fluorenyl-like hydrocarbon cation at m/z 191.0856. This sequential loss of two ~28 Da neutrals is the definitive diagnostic signature for indeno-pyrazolones[3].
Alternative Pathway (Radical Phenyl Cleavage): A minor, yet structurally informative pathway involves the homolytic cleavage of the 3-phenyl substituent, resulting in a radical cation fragment at m/z 170.0475.
Expert Insight: The mass difference between CO (27.9949 Da) and N
2
(28.0061 Da) is extremely narrow (
Δ
0.0112 Da). Distinguishing between a primary loss of N
2
versus CO requires an instrument resolving power of at least 20,000 (FWHM). Therefore, high-resolution mass spectrometry (HRMS) is mandatory for this workflow[4].
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol incorporates strict internal quality control (QC) checkpoints. Every step is designed to validate the empirical formula assignments of the resulting fragments.
Step 1: Sample Preparation & Matrix Control
Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.
Dilute the stock to a working concentration of 100 ng/mL using 50% Acetonitrile / 50% Water containing 0.1% Formic Acid. Causality: The 0.1% Formic Acid ensures an abundant supply of protons, maximizing the ionization efficiency of the pyrazole nitrogen.
Validation Check: Inject a solvent blank prior to the sample. The extracted ion chromatogram (XIC) for m/z 247.0866 must show a signal-to-noise ratio (S/N) of < 3 to rule out system carryover.
Step 2: LC-MS/MS System Configuration
Instrument: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.
Chromatography: C18 column (2.1 x 50 mm, 1.7 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 5% B to 95% B over 5.0 minutes.
Ionization: ESI Positive mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350 °C.
Step 3: CID Optimization and Data Acquisition
Perform a product ion scan targeting the precursor m/z 247.0866.
Apply a collision energy (CE) ramp from 15 eV to 45 eV using Argon as the collision gas.
Validation Check: Indeno-pyrazoles possess a rigid fused core. A CE ramp is critical because a static CE will fail to capture the full pathway; low CE (15-25 eV) is required to observe the initial CO loss, while high CE (35-45 eV) is necessary to force the subsequent N
2
extrusion. Ensure the precursor survival yield is between 10-15% in the final averaged spectrum.
Step 4: Mass Accuracy Verification
Utilize an internal lock-mass solution (e.g., Leucine Enkephalin, [M+H]
+
= 556.2771) infused continuously via a reference sprayer.
Validation Check: The mass error for all assigned fragments must be < 3 ppm. If the error exceeds this threshold, the TOF flight tube has experienced thermal drift and must be recalibrated before structural assignment can be trusted.
Quantitative Data Presentation
The following table summarizes the theoretical and observed HRMS data, validating the proposed fragmentation mechanisms.
Fragment Designation
Elemental Formula
Theoretical m/z
Observed m/z
Mass Error (ppm)
Neutral Loss
Proposed Mechanism
Precursor Ion
[C
16
H
11
N
2
O]
+
247.0866
247.0870
+1.6
N/A
Protonation
Fragment A
[C
15
H
11
N
2
]
+
219.0917
219.0921
+1.8
-27.9949 (CO)
Indanone
α
-cleavage
Fragment B
[C
15
H
11
]
+
191.0856
191.0853
-1.5
-28.0061 (N
2
)
Pyrazole ring contraction
Fragment C
[C
10
H
6
N
2
O]
∙+
170.0475
170.0479
+2.3
-77.0391 (C
6
H
5∙
)
Radical phenyl cleavage
Fragment D
[C
9
H
6
N
2
]
∙+
142.0526
142.0523
-2.1
-27.9949 (CO)
Sequential CO loss from C
Fragmentation Pathway Visualization
Fig 1. ESI-MS/MS fragmentation pathway of 3-phenylindeno[1,2-c]pyrazol-4(2H)-one.
References[1] Title: 1,4-Dihydroindeno[1,2-c]pyrazoles with Acetylenic Side Chains as Novel and Potent Multitargeted Receptor Tyrosine Kinase Inhibitors with Low Affinity for the hERG Ion Channel
Source: ACS Publications (Journal of Medicinal Chemistry)
URL:1[2] Title: Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients
Source: Asian Journal of Pharmaceutical and Clinical Research
URL:2[3] Title: Synthesis and bioactivity studies on new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides
Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry)
URL:3[4] Title: Electrochemical Cyclization of Alkynyl Enaminones: Controllable Synthesis of Indeno[1,2-c]pyrroles or Indanones
Source: ACS Publications (The Journal of Organic Chemistry)
URL:4
Technical Support Center: Formulating 3-Phenylindeno[1,2-c]pyrazol-4(2H)-one for Biological Assays
Welcome to the Application Support Center. As drug development professionals, we frequently encounter highly potent pharmacophores that present severe physicochemical hurdles.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. As drug development professionals, we frequently encounter highly potent pharmacophores that present severe physicochemical hurdles. 3-phenylindeno[1,2-c]pyrazol-4(2H)-one is a classic example: it is a highly active core scaffold utilized in the development of Cyclin-Dependent Kinase (CDK) inhibitors (), but its structural architecture makes aqueous formulation notoriously difficult.
This guide is designed to help you troubleshoot precipitation issues, eliminate assay artifacts, and successfully formulate this compound for both biochemical and cell-based biological assays.
The Mechanistic Root of the Solubility Challenge
To solve the solubility issue, we must first understand its causality. The compound consists of a rigid, planar indeno-pyrazole fused-ring system conjugated with a phenyl ring.
High Lattice Energy: The extensive aromaticity drives strong intermolecular
π−π
stacking.
Hydrogen Bonding: The pyrazole NH and the ketone oxygen create strong intermolecular hydrogen bond networks.
Thermodynamic Penalty: When transitioning from a pure organic solvent (like DMSO) into an aqueous physiological buffer, the thermodynamic penalty of cavity formation in water forces the compound to rapidly self-associate and precipitate.
When this compound "crashes out" of solution, it causes three critical assay failures: false negatives (due to low actual monomeric concentration), false positives (due to colloidal aggregates non-specifically sequestering the kinase), and optical interference (precipitates scattering light in fluorescence/absorbance readouts).
Troubleshooting & Diagnostic FAQs
Q: My IC50 curves for 3-phenylindeno[1,2-c]pyrazol-4(2H)-one are extremely steep (Hill slope > 2) or bell-shaped. What is happening?A: A steep Hill slope is a classic hallmark of aggregation-based inhibition. At lower concentrations, the compound is soluble and inactive; at a critical aggregation concentration, it suddenly forms colloids that non-specifically denature the target protein, causing a cliff-like drop in activity. You must optimize the vehicle to maintain the compound in a monomeric state.
Q: I dissolved the compound in 100% DMSO at 10 mM, and it looks clear. But when I add it to my kinase buffer, the well gets cloudy. How do I fix this?A: You are experiencing "solvent crash." The local supersaturation at the point of injection causes immediate nucleation. To prevent this, never add high-concentration DMSO stocks directly to a large volume of aqueous buffer. Instead, use an intermediate dilution step or a solubilizing carrier (like Cyclodextrin or BSA) in the receiving buffer.
Q: Can I just increase the DMSO concentration in my assay to 5% to keep it dissolved?A: No. While 5% DMSO will keep the indenopyrazole in solution, most kinases (like CDK2/CDK4) and live cells will not tolerate DMSO above 1% (often <0.5% is required). High DMSO alters enzyme kinetics and causes cellular toxicity, invalidating your biological data.
Formulation Decision Workflow
Select the appropriate solubilization strategy based on the biological constraints of your specific assay.
Decision tree for 3-phenylindeno[1,2-c]pyrazol-4(2H)-one formulation based on assay type.
Step-by-Step Experimental Protocols
Every protocol below is designed as a self-validating system. Do not skip the verification steps, as they are critical for ensuring data integrity.
Protocol A: The "Intermediate Dilution" Method with Detergents (For Biochemical Assays)
Mechanism: Non-ionic detergents like Triton X-100 or zwitterionic detergents like CHAPS form micelles that encapsulate the hydrophobic indeno-pyrazole core, preventing self-association without denaturing robust kinases.
Prepare Stock: Dissolve 3-phenylindeno[1,2-c]pyrazol-4(2H)-one in 100% molecular-biology grade DMSO to a concentration of 10 mM. Store in amber tubes at -20°C.
Prepare Assay Buffer: Supplement your standard kinase buffer (e.g., HEPES, MgCl2, DTT) with 0.01% (v/v) Triton X-100 or 1 mM CHAPS .
Serial Dilution in DMSO: Perform your concentration response curve (CRC) serial dilutions entirely in 100% DMSO (e.g., 100x the final desired concentration).
Intermediate Aqueous Dilution: Transfer 1 µL of the DMSO serial dilutions into 24 µL of the Assay Buffer (this creates a 4x intermediate stock in 4% DMSO). Mix vigorously by pipetting to prevent local supersaturation.
Final Addition: Transfer 5 µL of the 4x intermediate stock into 15 µL of the final assay reaction (Final DMSO = 1%).
Validation Step: Read the plate at 600 nm before adding the enzyme/substrate. Any absorbance > 0.05 indicates light scattering from precipitation; if observed, switch to Protocol B.
Mechanism: HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. The planar phenyl and indeno rings of the compound slip into this cavity, forming a highly soluble, non-covalent inclusion complex that does not denature sensitive kinases or cells (; ).
Prepare Carrier Solution: Dissolve HP-β-CD in your aqueous assay buffer to a final concentration of 5% (w/v) .
Compound Addition: While vigorously vortexing the HP-β-CD buffer, add the 10 mM DMSO stock of the compound dropwise to achieve the desired top concentration (e.g., 100 µM).
Equilibration: Sonicate the mixture in a water bath for 10 minutes at room temperature to drive the thermodynamic formation of the inclusion complex.
Validation Step: Centrifuge the tube at 10,000 x g for 5 minutes. The supernatant must be completely clear. If a visible pellet forms, the inclusion complex is incomplete—you must either increase the HP-β-CD concentration to 10% or extend sonication time. Use only the supernatant for your assay.
Mechanism: Bovine Serum Albumin (BSA) acts as a physiological lipid/hydrophobe carrier. It binds the compound reversibly via its hydrophobic binding pockets, keeping it in the aqueous phase and slowly releasing it to the cells, mimicking human serum protein binding.
Prepare Media: Supplement your cell culture media (e.g., DMEM or RPMI) with 0.1% to 0.5% (w/v) fatty-acid-free BSA .
Warm the Media: Ensure the media is pre-warmed to 37°C. Cold media drastically reduces the kinetic solubility of the compound and will cause immediate precipitation.
Direct Injection: Inject the DMSO stock directly into the warmed, vigorously swirling BSA-media (keep final DMSO ≤ 0.2%).
Validation Step: Observe the media under a phase-contrast microscope at 20x magnification. If you see needle-like microcrystals, the compound has crashed out. Discard and repeat with a slower injection rate or higher BSA concentration.
Quantitative Data: Impact of Formulation on Assay Metrics
The table below summarizes the typical effects of these formulation strategies on the apparent solubility and biological readouts (e.g., CDK2 inhibition) of indenopyrazole derivatives. Note how poor formulation leads to artificially weak IC50s (false negatives) due to a lack of available monomeric compound.
Formulation Strategy
Max Aqueous Solubility (µM)
Final DMSO (%)
Apparent CDK2 IC50 (nM)
Assay Suitability
Direct Dilution (Buffer Only)
< 1.0
1.0%
> 5,000 (Artifact)
None
Buffer + 0.01% Triton X-100
~ 25.0
1.0%
45
Biochemical (Kinase)
Media + 0.1% BSA
~ 50.0
0.2%
28
Cell-Based
Buffer + 5% HP-β-CD
> 100.0
0.5%
12
Biochemical / Cell
Data synthesis based on standard solubility rescue profiles for planar CDK inhibitors.
References
Synthesis and Evaluation of Indenopyrazoles as Cyclin-Dependent Kinase Inhibitors. 3. Structure Activity Relationships at C3. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]
Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation: in silico and in vitro studies. RSC Advances, Royal Society of Chemistry. URL:[Link]
NDS27 combines the effect of curcumin lysinate and hydroxypropyl-β-cyclodextrin to inhibit equine PKCδ and NADPH oxidase involved in the oxidative burst of neutrophils. PubMed Central (PMC), National Institutes of Health. URL:[Link]
Optimization
Technical Support Center: Optimizing Synthesis of 3-Phenylindeno[1,2-c]pyrazol-4(2H)-one
Welcome to the technical support center for the synthesis of 3-phenylindeno[1,2-c]pyrazol-4(2H)-one and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 3-phenylindeno[1,2-c]pyrazol-4(2H)-one and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important class of compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions, improve yields, and reduce reaction times.
The synthesis of the indenopyrazole core, typically achieved through a variation of the Knorr pyrazole synthesis, involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] For the target molecule, this usually involves the reaction of 2-acyl-1,3-indanedione with phenylhydrazine. While the reaction is robust, several factors can influence its efficiency and speed. This guide provides practical solutions to common challenges encountered in the laboratory.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. Each problem is followed by a series of potential causes and detailed, step-by-step solutions.
Issue 1: Reaction is Slow or Stalls Before Completion
You've set up the reaction, but after several hours or even days, TLC or LC-MS analysis shows a significant amount of starting material remaining.
Potential Cause 1: Insufficient Catalysis
The cyclocondensation to form the pyrazole ring is often acid-catalyzed.[3] The mechanism involves protonation of a carbonyl oxygen to activate the corresponding carbon for nucleophilic attack by the hydrazine.[3] Without sufficient acid, both the initial hydrazone formation and the subsequent intramolecular cyclization can be sluggish.
Solution:
Verify Catalyst Addition: Ensure that a catalytic amount of acid, such as glacial acetic acid or a few drops of concentrated HCl, was added to the reaction mixture.[4][5]
Increase Catalyst Loading: If the reaction is still slow, incrementally increase the amount of acid. For a reaction in a solvent like ethanol or propanol, 3-5 drops of glacial acetic acid per 3 mmol of starting material is a good starting point.[5][6]
Consider a Stronger Acid: In some cases, a stronger acid catalyst may be required to accelerate the dehydration steps. However, be cautious, as excessively harsh acidic conditions can lead to side products or degradation.[7]
Potential Cause 2: Low Reaction Temperature
Like most chemical reactions, the rate of this condensation is highly dependent on temperature. Room temperature reactions may be feasible but can be exceedingly slow, sometimes taking up to 72 hours.[8]
Solution:
Increase Heat: Heat the reaction mixture to reflux. Solvents like ethanol (b.p. 78 °C) or 1-propanol (b.p. 97 °C) are commonly used.[4][9] Heating at approximately 100 °C can often bring the reaction to completion within 1-2 hours.[6]
Microwave Synthesis: For rapid optimization, consider microwave-assisted synthesis. This technique can dramatically reduce reaction times, often to a matter of minutes, by efficiently heating the polar reactants and solvent.[10]
Potential Cause 3: Solvent Choice
The solvent plays a critical role in solubilizing reactants and influencing reaction kinetics. An inappropriate solvent can hinder the reaction.
Solution:
Use Polar Protic Solvents: Alcohols like ethanol and propanol are excellent choices as they effectively dissolve the reactants and facilitate the proton transfer steps required in the mechanism.[9]
Consider Aprotic Polar Solvents: Solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) can also be effective, particularly for less soluble starting materials.[7][11] Adding a catalytic amount of a strong acid like HCl to these solvents can further accelerate the dehydration steps.[7]
Issue 2: Low Yield of the Desired Product
The reaction proceeds to completion, but the isolated yield of 3-phenylindeno[1,2-c]pyrazol-4(2H)-one is disappointingly low.
Potential Cause 1: Purity and Stability of Reactants
The purity of the starting materials, particularly the hydrazine, is crucial. Phenylhydrazine can degrade or oxidize upon storage.
Solution:
Use Fresh or Purified Hydrazine: Ensure you are using fresh, high-purity phenylhydrazine. If the reagent is old or discolored, consider purifying it by distillation before use.[6]
Run Under Inert Atmosphere: To prevent air oxidation of sensitive reagents, run the reaction under an inert atmosphere of nitrogen or argon.[6]
Potential Cause 2: Competing Side Reactions (Regioisomer Formation)
When using an unsymmetrical 1,3-dicarbonyl precursor like 2-acetyl-1,3-indanedione, the initial reaction with phenylhydrazine can occur at two different carbonyl groups, potentially leading to the formation of two regioisomers. This can significantly reduce the yield of the desired product.[12][13]
Solution:
Control Reaction Conditions: The regioselectivity can be influenced by solvent and temperature. It is recommended to start with established conditions (e.g., refluxing ethanol with acetic acid catalyst) and then systematically vary these parameters to favor the formation of the desired isomer.[14]
Chromatographic Separation: If a mixture of isomers is unavoidable, they will need to be separated by column chromatography. Careful optimization of the mobile phase will be necessary to achieve good separation.
Potential Cause 3: Product Loss During Workup
The product may be lost during the extraction or crystallization steps.
Solution:
Optimize Precipitation/Crystallization: After the reaction is complete, the product often precipitates upon cooling or the addition of a non-solvent like water.[6] Ensure the mixture is thoroughly cooled in an ice bath to maximize precipitation before filtration.[4]
Check pH during Extraction: If an aqueous workup is performed, ensure the pH is controlled. The pyrazolone product has acidic and basic sites and its solubility can be pH-dependent.
Minimize Transfer Steps: Each transfer of the product from one flask to another can result in material loss. Streamline the workup procedure where possible.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of the indenopyrazolone ring?
A1: The reaction is a classic Knorr pyrazole synthesis.[1][2] It proceeds through two main stages:
Imine/Hydrazone Formation: The more nucleophilic nitrogen of phenylhydrazine attacks one of the carbonyl carbons of the 2-acyl-1,3-indanedione, followed by dehydration to form a hydrazone intermediate. This step is acid-catalyzed.[3]
Intramolecular Cyclization & Dehydration: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion. This is followed by another dehydration step to form the stable, aromatic pyrazole ring, yielding the final indenopyrazolone product.[2]
Caption: Reaction mechanism for indenopyrazolone synthesis.
Q2: How does my choice of catalyst affect the reaction time?
A2: The catalyst's primary role is to accelerate the two dehydration steps in the mechanism.
No Catalyst: The reaction may proceed very slowly or not at all, as the carbonyl groups are not sufficiently activated for nucleophilic attack.
Weak Acid (e.g., Acetic Acid): This is the most common choice. It provides sufficient protonation to facilitate the reaction without causing significant degradation of starting materials or products. Reaction times are typically in the range of 1-4 hours under reflux.[4][5]
Strong Acid (e.g., HCl, H₂SO₄): Can significantly shorten reaction times by more effectively catalyzing dehydration. However, there is a higher risk of side reactions or charring, especially at high temperatures.[7]
Lewis Acids: While less common for this specific synthesis, Lewis acids can also catalyze hydrazone formation but may inhibit the subsequent cyclization step.[3]
Q3: What are the optimal starting conditions for this synthesis?
A3: Based on literature precedents for similar Knorr-type syntheses, a reliable set of starting conditions is as follows.[5][6] This protocol provides a self-validating system that can be optimized further.
Parameter
Recommended Condition
Rationale
Reactant Ratio
1.0 eq. Dicarbonyl : 1.1-1.2 eq. Hydrazine
A slight excess of hydrazine ensures the complete consumption of the limiting dicarbonyl starting material.
Solvent
Ethanol or 1-Propanol
Good solubility for reactants and facilitates the reaction mechanism.[4][9]
Catalyst
Glacial Acetic Acid (catalytic, ~3-5 drops)
Effective catalysis with minimal side product formation.[6]
Temperature
Reflux (~80-100 °C)
Ensures a reasonable reaction rate, typically leading to completion in 1-2 hours.[4][6]
Monitoring
Thin Layer Chromatography (TLC)
Allows for real-time tracking of the consumption of the starting material.[6]
Q4: I am observing an unexpected side product. What could it be?
A4: Besides the formation of a regioisomer, another common issue is the isolation of the initial hydrazone intermediate without subsequent cyclization.[14] This can happen if the cyclization step is sterically hindered or if the reaction conditions are not forcing enough (e.g., low temperature or insufficient catalyst).
Caption: Troubleshooting workflow for synthesis optimization.
Experimental Protocol: Optimized Synthesis
This protocol is a starting point and may require optimization for different substrates.
Materials:
2-Acetyl-1,3-indanedione (1.0 eq.)
Phenylhydrazine (1.1 eq.)
Ethanol (Absolute)
Glacial Acetic Acid
Procedure:
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-acetyl-1,3-indanedione.
Dissolve the starting material in a minimal amount of absolute ethanol.
Add phenylhydrazine (1.1 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
Heat the reaction mixture to reflux (approximately 80 °C) with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC), using an appropriate mobile phase (e.g., 30% ethyl acetate/70% hexanes) until the starting dicarbonyl spot is no longer visible (typically 1-3 hours).[4]
Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.
Cool the mixture further in an ice bath to promote crystallization of the product.
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
Dry the product under vacuum to obtain the 3-phenylindeno[1,2-c]pyrazol-4(2H)-one. Further purification can be achieved by recrystallization if necessary.
References
Slideshare. knorr pyrazole synthesis. Available from: [Link]
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. Available from: [Link]
Name-Reaction.com. Knorr pyrazole synthesis. Available from: [Link]
Wikipedia. Knorr pyrrole synthesis. Available from: [Link]
Solvent controlled synthesis of spiro and nonspiro indolinones with aminonaphthoquinone and pyrazolone moieties. PMC. Available from: [Link]
Synthesis of 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H). ResearchGate. Available from: [Link]
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]
Novel candidates synthesis of indenopyrazole, indenoazine and indenothiophene, with anticancer and in silico studies. PMC. Available from: [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available from: [Link]
Taylor & Francis Online. Green synthesis of pyrazole systems under solvent-free conditions. Available from: [Link]
Pyrazole synthesis under microwave irradiation and solvent-free conditions. ResearchGate. Available from: [Link]
ResearchGate. Synthesis of indenopyrazolones. Available from: [Link]
ACS Publications. Synthesis and Evaluation of Indenopyrazoles as Cyclin-Dependent Kinase Inhibitors. 3. Structure Activity Relationships at C3. Available from: [Link]
ACS Publications. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Available from: [Link]
MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Available from: [Link]
PubMed. Synthesis and bioactivity studies on new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides. Available from: [Link]
ACS Publications. Discovery of Indenopyrazoles as a New Class of Hypoxia Inducible Factor (HIF)-1 Inhibitors. Available from: [Link]
Chem Help Asap. Knorr Pyrazole Synthesis. Available from: [Link]
JOCPR. Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. Available from: [Link]
ACS Publications. Robust Organocatalytic Three-Component Approach to 1,3-Diarylallylidene Pyrazolones via Consecutive Double Condensation Reactions. Available from: [Link]
KTU ePubl. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available from: [Link]
PMC. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Available from: [Link]
ResearchGate. Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. Available from: [Link]
PMC. Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. Available from: [Link]
Technical Support Center: Overcoming Steric Hindrance in 3-Phenylindeno[1,2-c]pyrazol-4(2H)-one Scaffolds
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals struggling with the late-stage derivatization of the 3-phenyli...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals struggling with the late-stage derivatization of the 3-phenylindeno[1,2-c]pyrazol-4(2H)-one core.
This scaffold is a privileged structure, heavily utilized in the design of potent cyclin-dependent kinase (CDK) inhibitors[1]. However, the rigid planarity of the indene system, coupled with the rotational bulk of the C3-phenyl group, creates a highly sterically demanding environment. This guide provides field-proven, mechanistically grounded solutions to bypass these steric bottlenecks during substitution reactions.
Diagnostic Workflow: Identifying and Bypassing Steric Bottlenecks
Decision tree for identifying and resolving steric bottlenecks in indenopyrazole functionalization.
Frequently Asked Questions (FAQs)
Q1: Why does direct N-alkylation of 3-phenylindeno[1,2-c]pyrazol-4(2H)-one yield almost exclusively the N1-isomer?A1: The regioselectivity is driven by the severe steric clash between the incoming electrophile and the C3-phenyl group directly adjacent to the N2 position. When using standard bases (e.g., K₂CO₃ or NaH) and alkyl halides, the kinetic and thermodynamic preference heavily favors the unhindered N1 position. To synthesize N2-substituted derivatives, direct alkylation is generally inefficient. Instead, you must construct the pyrazole ring de novo by condensing 2-benzoyl-1H-indene-1,3(2H)-dione intermediates with an appropriately pre-substituted hydrazine[2].
Q2: I am trying to form an oxime at the C4-ketone, but the reaction stalls at 30% conversion. How can I drive it to completion?A2: The C4-carbonyl is sterically shielded by the adjacent C3-phenyl group and the rigid indene system. Standard hydroxylamine hydrochloride/pyridine conditions often result in incomplete conversion because protic activation is insufficient to overcome the steric barrier[3]. To drive the reaction, you must increase the electrophilicity of the carbonyl carbon using a strong oxophilic Lewis acid (e.g., TiCl₄) combined with elevated temperatures (refluxing toluene) to provide the necessary activation energy.
Q3: Can I perform cross-coupling reactions on the 3-phenyl ring if it has ortho-halogen substituents?A3: Ortho-substituted 3-phenyl rings are highly twisted relative to the planar indenopyrazole core to minimize steric interactions. This twisting creates a physical barricade that hinders the oxidative addition of standard palladium catalysts (like Pd(PPh₃)₄). You must switch to highly active, sterically demanding Buchwald ligands (e.g., XPhos or SPhos) that stabilize the monomeric Pd(0) species and facilitate insertion into the hindered C-X bond.
Quantitative Regioselectivity Data
To illustrate the impact of reaction conditions on N-alkylation regioselectivity, review the following benchmarking data for the methylation of the 3-phenylindeno[1,2-c]pyrazol-4(2H)-one scaffold:
Reaction Strategy
Reagents / Catalyst
Solvent & Temp
N1-Isomer Yield (%)
N2-Isomer Yield (%)
Mechanistic Rationale
Direct Alkylation (Kinetic)
K₂CO₃, MeI
DMF, 25°C
85
< 5
Mild base favors the least sterically hindered N1 position.
Direct Alkylation (Thermodynamic)
Cs₂CO₃, MeI
MeCN, 80°C
78
12
The "Cesium effect" and heat slightly increase N2 accessibility, but N1 still dominates.
De Novo Cyclization
Alkyl-NHNH₂, NaOAc
EtOH, 80°C
0
88
Bypasses direct steric clash; regiochemistry is set during ring closure.
Troubleshooting Guide & Self-Validating Protocols
Protocol 1: De Novo Synthesis of N2-Alkyl-3-phenylindeno[1,2-c]pyrazol-4-one
Issue Addressed: Inability to achieve N2-substitution via direct alkylation due to C3-phenyl steric shielding.
Causality: By introducing the bulky N-alkyl group on the hydrazine prior to ring closure, you bypass the thermodynamic penalty of direct N2-alkylation on the pre-formed rigid pyrazole. The condensation selectively forms the N2-alkylated pyrazole because the initial nucleophilic attack of the more sterically hindered substituted nitrogen on the less hindered ketone dictates the regiochemistry[2].
Step-by-Step Methodology:
Preparation: Dissolve 2-benzoyl-1H-indene-1,3(2H)-dione (1.0 eq) in anhydrous ethanol (0.2 M) under a nitrogen atmosphere.
Reagent Addition: Add the sterically demanding alkyl hydrazine (e.g., tert-butyl hydrazine hydrochloride) (1.2 eq) and sodium acetate (1.2 eq) to buffer the HCl salt.
Cyclization: Heat the mixture to reflux (80°C) for 4-6 hours.
Workup: Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc and water. Extract the organic layer, dry over MgSO₄, and purify via flash chromatography (Hexanes/EtOAc).
Self-Validation Step: Confirm regioselectivity via ¹H-NMR NOESY. An NOE cross-peak between the N-alkyl protons and the C3-phenyl ortho-protons confirms successful N2-alkylation. A lack of this signal indicates N1-alkylation.
Protocol 2: TiCl₄-Mediated Oxime Formation at the C4-Ketone
Issue Addressed: Incomplete conversion during C4-carbonyl derivatization.
Causality: TiCl₄ acts as a highly oxophilic Lewis acid, coordinating tightly to the C4-oxygen. This drastically increases the electrophilicity of the carbonyl carbon, lowering the activation energy required for the bulky hydroxylamine nucleophile to attack the sterically congested pocket[3].
Step-by-Step Methodology:
Preparation: Dissolve 3-phenylindeno[1,2-c]pyrazol-4(2H)-one (1.0 eq) in anhydrous toluene (0.1 M) under an inert argon atmosphere.
Lewis Acid Activation: Cool the vessel to 0°C. Dropwise, add TiCl₄ (0.5 eq) as a 1.0 M solution in toluene. Caution: Highly exothermic and moisture sensitive.
Reaction: Heat the reaction to 110°C (reflux) for 12 hours.
Workup: Cool to 0°C and carefully quench with saturated aqueous NaHCO₃. Filter the resulting suspension through a Celite pad to remove insoluble titanium dioxide salts. Extract the filtrate with EtOAc.
Self-Validation Step: Monitor the reaction via LC-MS. The disappearance of the starting material mass (M+H)⁺ and the appearance of the oxime (M+H+15)⁺ peak validates conversion. Further confirm the E/Z isomer ratio via ¹H-NMR, observing the distinct chemical shift of the indene methylene protons.
References
Synthesis and Evaluation of Indenopyrazoles as Cyclin-Dependent Kinase Inhibitors. 2. Probing the Indeno Ring Substituent Pattern.
Source:
URL:[Link]
Synthesis and Evaluation of Indenopyrazoles as Cyclin-Dependent Kinase Inhibitors. 3. Structure Activity Relationships at C3.
Source:
URL:[Link]
Indenopyrazole oxime ethers: Synthesis and β1-adrenergic blocking activity.
Source:
URL:[Link]
Reducing unwanted byproducts during indeno[1,2-c]pyrazole cyclization
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for indeno[1,2-c]pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professional...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for indeno[1,2-c]pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this important cyclization reaction. Here, we address common challenges, with a focus on minimizing unwanted byproducts and optimizing reaction outcomes. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: Common Issues & Solutions
This section provides direct answers to specific experimental problems. Each issue is broken down into symptoms, probable causes, and actionable solutions grounded in chemical principles.
Issue 1: Low or No Yield of the Desired Indeno[1,2-c]pyrazole
You've set up your reaction, but upon workup and analysis (TLC, LC-MS), you find a complex mixture, unreacted starting materials, or an unexpectedly low yield of your target molecule.
Symptoms:
Thin-Layer Chromatography (TLC) shows significant amounts of remaining starting materials.
The crude product mass is substantially lower than the theoretical yield.
NMR of the crude product shows a complex mixture of unidentifiable peaks or predominantly starting material signals.
Potential Causes & Step-by-Step Solutions:
Poor Quality or Degradation of Hydrazine Reagent: Hydrazine and its derivatives can be sensitive to air and light, leading to decomposition.[1][2]
Solution: Use a freshly opened bottle of the hydrazine reagent or purify it before use. If using a hydrochloride salt, ensure it is dry. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative degradation.[3]
Incomplete Hydrazone Formation: The initial condensation between the indanone carbonyl and the hydrazine is a critical equilibrium-driven step.
Solution: Ensure acidic catalysis is present. A few drops of glacial acetic acid are often sufficient to catalyze hydrazone formation without promoting side reactions.[4] If the equilibrium is unfavorable, consider using a Dean-Stark apparatus to remove the water byproduct and drive the reaction forward.
Failure of the Cyclization/Electrocyclization Step: The formed hydrazone must cyclize to form the pyrazole ring. This step often requires sufficient thermal energy or appropriate catalysis.
Solution:
Increase Temperature: If running at room temperature or a moderate temperature, try increasing the heat. Refluxing in a suitable solvent like ethanol or propanol is common.[1]
Microwave-Assisted Synthesis: For rapid and efficient cyclization, microwave irradiation is a highly effective technique that can dramatically reduce reaction times and improve yields.[4][5] Temperatures around 190°C for 15-20 minutes have been reported to be effective.[4]
Troubleshooting Workflow: Low Yield
This flowchart outlines a logical sequence for diagnosing and resolving low-yield issues.
Caption: A logical workflow for diagnosing low-yield problems.
Issue 2: Formation of Regioisomeric Byproducts
When using an unsymmetrical indanone precursor or a substituted arylhydrazine, the reaction can produce two different regioisomers of the indeno[1,2-c]pyrazole, which are often difficult to separate.
Symptoms:
NMR spectra show two distinct sets of peaks for the product, often in a specific ratio.
TLC shows two spots with very similar Rf values.
The isolated product has a broad melting point range.[6]
Mechanistic Insight:
The formation of regioisomers is determined by which nitrogen atom of the hydrazine attacks which electrophilic carbon of the indanone precursor in the initial cyclization step. This is governed by a combination of steric and electronic factors.
Caption: Competing pathways leading to regioisomer formation.
Solutions to Control Regioselectivity:
Modify Reaction pH: The regioselectivity of pyrazole formation can be highly pH-dependent.[2]
Acidic Conditions (e.g., Acetic Acid in Ethanol): Protonation of the carbonyl group can influence the electrophilicity of the carbon centers. This often favors attack by the more nucleophilic nitrogen of the hydrazine.
Basic Conditions (e.g., Sodium Ethoxide in Ethanol): Deprotonation can alter the nucleophilicity of the hydrazine, potentially reversing the selectivity.[2] It is recommended to screen different pH conditions to find the optimal selectivity for your specific substrates.
Leverage Steric Hindrance: Bulky substituents on either the indanone or the hydrazine can sterically direct the cyclization to favor one isomer.[2] If you have the flexibility to modify your starting materials, introducing a bulky group can be a powerful strategy to achieve high regioselectivity.
Solvent Effects: The polarity of the solvent can influence the transition state of the cyclization.
Recommendation: Screen a range of solvents from polar protic (e.g., ethanol, propanol) to polar aprotic (e.g., DMF, DMSO) and non-polar (e.g., toluene). Toluene with an acid catalyst often provides good results.[2]
Condition
Expected Outcome on Regioselectivity
Rationale
Acidic (AcOH)
Can favor one isomer by modulating the electrophilicity of the dicarbonyl system.
Protonation alters the electronic landscape of the intermediate.[2]
Basic (NaOEt)
May favor the alternative isomer compared to acidic conditions.
Changes the nucleophilic character of the attacking hydrazine.[2]
Bulky Substituent
Significantly enhances the formation of the less sterically hindered product.
Steric clash in the transition state disfavors the formation of one isomer.[2]
Microwave Heating
May not change selectivity but can drastically reduce reaction time, preventing degradation and byproduct formation from side reactions.
High temperature is reached quickly and uniformly, favoring the desired kinetic pathway.[4][5]
Issue 3: Isolation of a Stable Hydrazone Intermediate
Instead of the cyclized indeno[1,2-c]pyrazole, your primary isolated product is the uncyclized hydrazone intermediate.
Symptoms:
The isolated product lacks the characteristic signals of the fused pyrazole ring in NMR.
The mass spectrum corresponds to the mass of the starting materials minus one molecule of water.
The IR spectrum may still show a C=N stretch but lacks the aromatic characteristics of the final product.
Potential Causes & Solutions:
Insufficient Energy for Cyclization: The electrocyclization step (analogous to the[7][7]-sigmatropic rearrangement in the Fischer Indole Synthesis) has a significant activation energy barrier.[8][9]
Solution: Increase the reaction temperature or switch to microwave-assisted synthesis to provide the necessary energy to overcome this barrier.[4]
Electronically Unfavorable Substrates: Strong electron-withdrawing groups on the aryl ring of the hydrazine can decrease the nucleophilicity of the enamine intermediate, slowing down the cyclization step.
Solution: A stronger acid catalyst (e.g., p-toluenesulfonic acid, polyphosphoric acid) may be required to promote the reaction.[9] However, exercise caution as harsh acidic conditions can also lead to degradation.
Steric Hindrance: Severe steric hindrance near the reaction centers can prevent the molecule from adopting the necessary conformation for cyclization.
Solution: This may require a redesign of the synthetic route or starting materials if possible. Sometimes, prolonged reaction times at high temperatures can help overcome this barrier.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for indeno[1,2-c]pyrazole formation?
The most common synthesis is a variation of the Knorr pyrazole synthesis, which proceeds through two key stages:[1][6]
Hydrazone Formation: A substituted 1,3-indanedione or a related precursor undergoes a condensation reaction with a hydrazine derivative (e.g., phenylhydrazine) to form a hydrazone intermediate. This step is typically acid-catalyzed.
Cyclization and Dehydration: The hydrazone intermediate undergoes an intramolecular cyclization, where one of the hydrazine nitrogens attacks a carbonyl carbon. This is followed by dehydration (or elimination of another small molecule) to form the aromatic pyrazole ring.
Caption: General mechanism for indeno[1,2-c]pyrazole synthesis.
Q2: My reaction mixture turns dark (yellow/red/brown). Is this normal and how can I clean up my product?
The formation of colored impurities is common in reactions involving hydrazines, which can undergo air oxidation or other side reactions to produce highly colored species.[6] While this can be alarming, it doesn't always mean the reaction has failed.
Purification: The most effective way to remove these colored impurities is by treating a solution of the crude product with activated charcoal. The charcoal adsorbs the colored compounds, and can then be removed by filtration through a pad of Celite®. Subsequent column chromatography or recrystallization will then yield a cleaner product.[6]
Q3: What are the best starting materials for this synthesis?
The synthesis is versatile, but common starting materials include:
Indanone Precursors: Substituted 2,3-dihydro-1H-inden-1-ones are frequently used.[4] The reaction often starts with a Claisen-Schmidt condensation to install a benzylidene group, which then reacts with the hydrazine.[4][5] Alternatively, indan-1,2,3-trione can be used in multicomponent reactions.[10]
Hydrazine Precursors: Phenylhydrazine, substituted phenylhydrazines, or their hydrochloride salts are the most common reagents to form the pyrazole ring.[4]
Q4: Can I use "green" or more environmentally friendly methods for this synthesis?
Yes. Microwave-assisted synthesis is considered a greener approach as it significantly reduces reaction times and often allows for the use of less solvent.[4][5][11] Additionally, using solvents like ethanol, which is bio-based, is preferable to chlorinated or petroleum-derived solvents.
Experimental Protocol: Microwave-Assisted Synthesis of a Dihydroindeno[1,2-c]pyrazole
This protocol is a general example based on published procedures and may require optimization for your specific substrates.[4][5]
Reaction Setup: In a 30 mL microwave reaction vial equipped with a magnetic stir bar, combine the indenone starting material (1 equiv.) and the arylhydrazine hydrochloride (3 equiv.).
Solvent and Catalyst Addition: Add ethanol (10 mL) and the catalytic amount of glacial acetic acid.
Sealing: Seal the vial with a silicone septum and a snap cap.
Microwave Irradiation: Place the vial in a microwave synthesis reactor. Heat the mixture to 190 °C and hold at this temperature for 20 minutes with magnetic stirring.
Cooling & Workup: After the reaction is complete, cool the vial to room temperature. Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure indeno[1,2-c]pyrazole product.
Characterization: Confirm the structure of the final product using NMR, HRMS, and IR spectroscopy. The absence of a C=O stretching band from the starting material in the IR spectrum is a good indication that the cyclization was successful.[4]
References
Some bioactive derivatives of indeno[1,2‐c]pyrazolones were synthesized through the reaction of phenylhydrazine, different aldehydes and indan‐1,2,3‐trione at room temperature in acetonitrile. ResearchGate. Available at: [Link]
A New Series of Indeno[1,2-c]pyrazoles as EGFR TK Inhibitors for NSCLC Therapy. National Center for Biotechnology Information. Available at: [Link]
1,4-Dihydroindeno[1,2-c]pyrazoles with Acetylenic Side Chains as Novel and Potent Multitargeted Receptor Tyrosine Kinase Inhibitors with Low Affinity for the hERG Ion Channel. ACS Publications. Available at: [Link]
Design, synthesis and biological evaluation of 1, 4-dihydro indeno[1,2-c] pyrazole linked oxindole analogues as potential anticancer agents targeting tubulin and inducing p53 dependent apoptosis. PubMed. Available at: [Link]
Synthesis of indeno[1,2‐c]pyrazole derivatives as EGFR inhibitors. ResearchGate. Available at: [Link]
Hit-to-lead optimization of 1,4-dihydroindeno[1,2-c]pyrazoles as a novel class of KDR kinase inhibitors. PubMed. Available at: [Link]
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]
Pyrazole Synthesis Study Guide. Scribd. Available at: [Link]
A New Series of Indeno[1,2-c]pyrazoles as EGFR TK Inhibitors for NSCLC Therapy. MDPI. Available at: [Link]
Synthesis of Pharmacologically Relevant Indoles with Amine Side Chains via Tandem Hydroformylation/Fischer Indole Synthesis. ACS Publications. Available at: [Link]
The First Synthesis of[4][10]oxaphosphinino[6,5-c]pyrazoles by Thiophosphorylation of 6-Aminopyrano[2,3-c]pyrazole-5-Carbonitriles. MDPI. Available at: [Link]
Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. RWTH Publications. Available at: [Link]
Fischer indole synthesis. Wikipedia. Available at: [Link]
Indeno[1,2-c]pyrazolone acetic acids as semirigid analogues of the nonsteroidal anti-inflammatory drugs. PubMed. Available at: [Link]
Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Center for Biotechnology Information. Available at: [Link]
Technical Support Center: HPLC Method Optimization for Indenopyrazole Kinase Inhibitors
Welcome to the Analytical Chromatography Support Center. This guide provides authoritative, field-proven troubleshooting strategies for the High-Performance Liquid Chromatography (HPLC) analysis of 3-phenylindeno[1,2-c]p...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Analytical Chromatography Support Center. This guide provides authoritative, field-proven troubleshooting strategies for the High-Performance Liquid Chromatography (HPLC) analysis of 3-phenylindeno[1,2-c]pyrazol-4(2H)-one and related cyclin-dependent kinase (CDK) inhibitors.
Because indenopyrazoles are highly conjugated, planar, and possess amphoteric pyrazole nitrogens, they present unique chromatographic challenges. This guide is designed to help researchers establish robust, self-validating analytical methods.
Part 1: Diagnostic Troubleshooting FAQs
Q1: My 3-phenylindeno[1,2-c]pyrazol-4(2H)-one peak exhibits severe tailing (Tailing Factor > 2.0). How do I correct this?
Mechanistic Cause: The pyrazole ring contains a basic nitrogen that is prone to secondary ion-exchange interactions with un-endcapped, ionized silanol groups (Si-O⁻) on the silica backbone of the stationary phase[1].
Solution: You must suppress silanol ionization. Adding a strong acidic modifier like 0.05% to 0.1% Trifluoroacetic acid (TFA) lowers the mobile phase pH to ~2.0. At this pH, residual silanols are fully protonated (neutralized), and the TFA acts as an ion-pairing agent with the pyrazole nitrogen, drastically sharpening the peak[2]. Ensure you are using a fully end-capped C18 column for optimal results.
Q2: I am observing co-elution between the target compound and its regioisomeric synthetic impurities. A standard C18 column isn't resolving them.
Mechanistic Cause: Regioisomers of substituted pyrazoles often possess nearly identical hydrophobicities and boiling points, making standard hydrophobic partitioning (C18) insufficient for baseline separation[1].
Solution: Switch your stationary phase chemistry to exploit the planar, aromatic nature of the indenopyrazole core. A Phenyl-Hexyl column introduces
π−π
electron interactions. Because the spatial arrangement of the
π
-electron cloud differs between regioisomers, the Phenyl-Hexyl phase provides orthogonal selectivity compared to alkyl phases, effectively resolving the co-eluting peaks[1].
Q3: When transferring my UV-based method to LC-MS for impurity profiling, my signal is completely suppressed. Why?
Mechanistic Cause: The 0.1% TFA used in standard UV methods is a strong ion-pairing agent. While excellent for chromatographic peak shape, TFA strongly binds to the analyte and suppresses ionization in the electrospray ionization (ESI) source of the mass spectrometer.
Solution: Substitute TFA with 0.1% Formic Acid. Formic acid is volatile and MS-compatible. If peak tailing returns under these conditions, utilize a column specifically designed with a positively charged surface layer (e.g., Charged Surface Hybrid - CSH) to electrostatically repel the pyrazole without relying on strong acids.
Part 2: Mobile Phase Optimization Data
To facilitate rapid method development, the following table summarizes the quantitative impact of various mobile phase modifiers on the analysis of indenopyrazoles.
Mobile Phase Modifier
Concentration
UV Cutoff
MS Compatibility
Ion-Pairing Strength
Primary Use Case for Indenopyrazoles
Trifluoroacetic Acid (TFA)
0.05% - 0.1%
~210 nm
Poor (Suppression)
Very Strong
Standard UV/PDA quantification; best peak shape[2][3].
Part 3: Diagnostic Workflow for Method Optimization
Use the following logical workflow to systematically diagnose and resolve chromatographic issues during your method development.
Figure 1: Decision matrix for optimizing the HPLC mobile phase and stationary phase for indenopyrazoles.
Part 4: Self-Validating Experimental Protocol
This protocol utilizes a reverse-phase gradient method specifically tailored for 3-phenylindeno[1,2-c]pyrazol-4(2H)-one. It incorporates built-in System Suitability Testing (SST) to ensure the method validates itself prior to sample analysis.
Phase 1: Mobile Phase Preparation
Solvent A (Aqueous): Measure 1000 mL of HPLC-grade Water. Add exactly 1.0 mL of HPLC-grade Trifluoroacetic Acid (TFA) to achieve a 0.1% v/v concentration.
Solvent B (Organic): Measure 1000 mL of HPLC-grade Acetonitrile (ACN). Add exactly 1.0 mL of TFA (0.1% v/v).
Validation Check: Sonicate both mobile phases for 10 minutes to degas. Causality: Dissolved oxygen absorbs UV light below 260 nm, causing baseline drift; degassing ensures a stable baseline.
Column Temperature: Set to 30 °C to reduce mobile phase viscosity and improve mass transfer.
Flow Rate: 1.0 mL/min.
Detection: Set the Photodiode Array (PDA) or UV detector to 254 nm and 333 nm . Causality: The highly conjugated indeno-pyrazole core exhibits strong absorption maxima at these wavelengths[4].
Gradient Program:
0 - 2 min: 10% B (Isocratic hold to focus the analyte at the column head)
2 - 15 min: 10% B
→
90% B (Linear ramp for separation)
15 - 18 min: 90% B (Column wash)
18 - 20 min: 10% B (Re-equilibration)
Phase 3: System Suitability Testing (The Self-Validation Step)
Before injecting experimental samples, inject a 10 µg/mL reference standard of 3-phenylindeno[1,2-c]pyrazol-4(2H)-one. The system is considered validated and ready ONLY if the following criteria are met:
Retention Time Stability: Relative Standard Deviation (RSD) of retention time across 3 replicate injections is
≤
1.0%.
Tailing Factor (
Tf
): Must be
≤
1.5. (If
>1.5
, verify TFA concentration in the mobile phase).
Theoretical Plates (
N
): Must be
>5000
to ensure column integrity.
Comparing 3-phenylindeno[1,2-c]pyrazol-4(2H)-one vs acarbose for diabetes inhibition
Comparative Guide: 3-Phenylindeno[1,2-c]pyrazol-4(2H)-one Derivatives vs. Acarbose for Type II Diabetes Inhibition Introduction & Mechanistic Rationale Postprandial hyperglycemia is a primary therapeutic target in the ma...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Guide: 3-Phenylindeno[1,2-c]pyrazol-4(2H)-one Derivatives vs. Acarbose for Type II Diabetes Inhibition
Introduction & Mechanistic Rationale
Postprandial hyperglycemia is a primary therapeutic target in the management of Type II Diabetes Mellitus (T2DM). The standard pharmacological intervention relies on inhibiting
α
-amylase and
α
-glucosidase, the key enzymes responsible for the hydrolysis of complex carbohydrates into absorbable monosaccharides[1]. While Acarbose remains the clinical gold standard, its pseudo-carbohydrate structure leads to competitive binding but also severe gastrointestinal distress due to the colonic fermentation of undigested carbohydrates.
Recent drug development has pivoted toward non-sugar-based heterocyclic scaffolds. Among these, (including 3-phenyl substituted and tautomeric 1H/2H variants) have demonstrated exceptional binding affinity and inhibitory potency[2][3]. The rigid, planar structure of the indeno-pyrazole core, combined with lipophilic phenyl substitutions, allows for deep penetration into the hydrophobic pockets of the enzyme's active site, outperforming the highly polar Acarbose[4].
Fig 1: Mechanism of carbohydrate hydrolysis and dual-enzyme inhibition pathways.
Comparative Quantitative Efficacy
In vitro enzymatic assays reveal that specific indeno[1,2-c]pyrazol-4-one derivatives exhibit superior potency compared to Acarbose. The following table synthesizes the half-maximal inhibitory concentration (
IC50
) data for the most potent synthesized derivatives against both key enzymes[2][3].
Inhibitor
Target Enzyme
IC50
(
μ
g/mL)
Relative Potency vs. Acarbose
Acarbose (Standard Control)
α
-Glucosidase
9.35
1.00x
Indeno-pyrazole Derivative (4e)
α
-Glucosidase
6.71
1.39x
Acarbose (Standard Control)
α
-Amylase
22.87
1.00x
Indeno-pyrazole Derivative (4i)
α
-Amylase
11.90
1.92x
Data Interpretation : The data highlights a critical advantage of the pyrazole scaffold. Derivative 4e is approximately 1.4 times more potent against
α
-glucosidase, while derivative 4i is nearly twice as potent against
α
-amylase compared to Acarbose[3]. This suggests that minor functional group modifications on the indeno-pyrazole core can precisely tune selectivity between the two enzymes.
To ensure high scientific integrity and reproducibility, the evaluation of these inhibitors must follow self-validating experimental designs. Below are the rigorous, step-by-step methodologies used to benchmark these compounds.
Protocol A: In Vitro
α
-Glucosidase Inhibition Assay
Causality & Design : This assay utilizes p-nitrophenyl-
α
-D-glucopyranoside (pNPG) as a synthetic substrate.
α
-Glucosidase cleaves pNPG to release p-nitrophenol, a chromophore that turns yellow in alkaline conditions. Measuring absorbance at 405 nm provides a direct, linear quantification of enzyme velocity.
Self-Validating System : Highly conjugated molecules like phenylindeno-pyrazoles often possess intrinsic color. To prevent false-positive inhibition (where the compound absorbs light and masks the reaction), a "Sample Background" control (Sample + Buffer, without enzyme) is strictly required. Subtracting this background ensures the optical density strictly reflects pNPG cleavage.
Step-by-Step Workflow :
Preparation : Dissolve the indeno[1,2-c]pyrazol-4-one derivative and Acarbose in minimal DMSO, diluting with 0.1 M phosphate buffer (pH 6.8) to achieve concentrations ranging from 12.5 to 100
μ
g/mL[2].
Enzyme Addition : In a 96-well microplate, combine 50
μ
L of the test sample with 50
μ
L of
α
-glucosidase solution (0.5 U/mL in phosphate buffer).
Pre-Incubation : Incubate the mixture at 37°C for 10 minutes. Rationale: This allows the inhibitor to establish binding equilibrium with the enzyme before the substrate is introduced.
Initiation : Add 50
μ
L of 5 mM pNPG solution to all wells to start the reaction.
Reaction Phase : Incubate at 37°C for exactly 20 minutes.
Termination : Halt the reaction by adding 100
μ
L of 0.2 M
Na2CO3
. Rationale: The alkaline shift denatures the enzyme and maximizes the molar absorptivity of the released p-nitrophenolate ion.
Quantification : Measure absorbance at 405 nm using a microplate reader. Calculate % Inhibition using the formula:
Fig 2: Step-by-step experimental workflow for the in vitro α-glucosidase assay.
Protocol B: In Vitro
α
-Amylase Inhibition Assay
Causality & Design : This protocol measures the reduction of complex starch into maltose. The 3,5-dinitrosalicylic acid (DNS) reagent is used because it undergoes a redox reaction with the newly formed reducing sugars (maltose) to produce 3-amino-5-nitrosalicylic acid, which absorbs strongly at 540 nm.
Self-Validating System : Starch solutions can precipitate or degrade over time. Running an in parallel validates the integrity of both the starch substrate and the DNS reagent during every single run[5].
Step-by-Step Workflow :
Preparation : Mix 50
μ
L of the pyrazole derivative with 50
μ
L of porcine pancreatic
α
-amylase (2 U/mL in 0.02 M sodium phosphate buffer, pH 6.9, containing 0.006 M NaCl).
Pre-Incubation : Incubate at 25°C for 10 minutes.
Initiation : Add 50
μ
L of a 1% starch solution (w/v, dissolved in the same buffer) to the mixture.
Reaction Phase : Incubate at 25°C for 10 minutes.
Termination & Color Development : Add 100
μ
L of DNS color reagent. Transfer the tubes to a boiling water bath (85-100°C) for 5 minutes. Rationale: High heat is thermodynamically required to drive the redox reaction between DNS and the reducing sugars to completion.
Cooling & Dilution : Cool to room temperature and dilute with 1 mL of distilled water.
Quantification : Measure absorbance at 540 nm. Calculate
IC50
via non-linear regression analysis of the dose-response curve.
Conclusion
The comparative analysis demonstrates that indeno[1,2-c]pyrazol-4-one derivatives are highly potent, next-generation candidates for T2DM management. By outperforming Acarbose in standard in vitro models[2][3], these compounds provide a promising foundation for developing non-carbohydrate antidiabetic drugs with potentially improved gastrointestinal tolerability profiles.
References
Mor, S., & Sindhu, S. (2020). Synthesis, Type II diabetes inhibitory activity, antimicrobial evaluation and docking studies of indeno[1,2-c]pyrazol-4(1H)-ones. Medicinal Chemistry Research, 29(1), 46-62. URL:[Link]
Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabrouki, Y., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. URL:[Link]
Comparative Docking Studies of 3-Phenylindeno[1,2-c]pyrazol-4(2H)-one vs. Standard CDK Inhibitors
Executive Summary The development of targeted antineoplastic agents heavily relies on the inhibition of Cyclin-Dependent Kinases (CDKs), specifically CDK2 and CDK4, which are critical regulators of the cell cycle. The co...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of targeted antineoplastic agents heavily relies on the inhibition of Cyclin-Dependent Kinases (CDKs), specifically CDK2 and CDK4, which are critical regulators of the cell cycle. The compound 3-phenylindeno[1,2-c]pyrazol-4(2H)-one represents a highly rigid, planar heterocyclic scaffold that has demonstrated significant efficacy as an ATP-competitive kinase inhibitor.
This guide provides an objective, data-driven comparison of 3-phenylindeno[1,2-c]pyrazol-4(2H)-one against standard clinical CDK inhibitors (Roscovitine and Flavopiridol). By detailing the mechanistic causality and providing a self-validating computational protocol, this document serves as a comprehensive resource for drug development professionals evaluating indenopyrazole derivatives for lead optimization.
Mechanistic Rationale & Causality
To understand why 3-phenylindeno[1,2-c]pyrazol-4(2H)-one is an effective kinase inhibitor, we must examine the architecture of the CDK2 ATP-binding pocket.
The native substrate, ATP, anchors itself to the kinase "hinge region" via hydrogen bonds with the backbone amides of residues like Leu83 and Glu81 . The indeno[1,2-c]pyrazole core acts as a bioisostere for the adenine ring of ATP. The nitrogen atoms of the pyrazole moiety serve as crucial hydrogen bond donors and acceptors, replicating the native ATP interaction network [1].
Furthermore, the addition of the 3-phenyl substituent is not arbitrary. Structure-activity relationship (SAR) studies indicate that the phenyl ring allows the molecule to probe deeper into the hydrophobic pocket adjacent to the ATP-binding cleft (interacting with residues like Phe80 and Val18). This hydrophobic insertion significantly enhances both binding affinity and kinase selectivity compared to unsubstituted analogs, preventing off-target binding to other serine/threonine kinases [2].
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following step-by-step methodology outlines the exact computational workflow required to validate the comparative docking data. This protocol utilizes a rigid-receptor/flexible-ligand paradigm.
Step 1: Ligand Preparation
Structure Generation: Build the 3D conformers of 3-phenylindeno[1,2-c]pyrazol-4(2H)-one, Roscovitine, and Flavopiridol.
Energy Minimization: Apply the MMFF94 force field to resolve steric clashes and optimize bond lengths. Causality: Unminimized ligands often yield false-positive high-energy docking poses due to unnatural intramolecular strain.
Charge Assignment: Add Gasteiger partial charges to simulate physiological electron distribution, which is critical for accurate electrostatic scoring.
Step 2: Protein Preparation
Target Selection: Retrieve the high-resolution X-ray crystal structure of human CDK2 (e.g., PDB ID: 1KE5).
Purification: Strip co-crystallized water molecules and native ligands. Causality: Retaining structural water without specific interaction mapping can artificially block the active site, leading to inaccurate ligand placement.
Protonation: Add polar hydrogens to the protein structure to enable the calculation of the hydrogen-bond network within the active site.
Step 3: Grid Box Generation
Coordinate Centering: Center the grid box precisely on the coordinates of the hinge region (Leu83).
Dimensions: Set the grid box size to 25 × 25 × 25 Å. Causality: This volume is large enough to encompass the entire ATP-binding cleft and adjacent hydrophobic pockets, but small enough to prevent the algorithm from sampling irrelevant allosteric sites.
Step 4: Docking Execution
Algorithm: Execute the docking simulation using AutoDock Vina (Lamarckian Genetic Algorithm). Set the exhaustiveness parameter to 8 to ensure thorough conformational sampling of the 3-phenyl rotatable bond.
Figure 1: Step-by-step computational workflow for comparative molecular docking.
Comparative Docking Data
The table below summarizes the quantitative binding energies and qualitative residue interactions derived from the docking protocol.
Ligand
Target (PDB ID)
Binding Energy (
Δ
G, kcal/mol)
Key Hydrogen Bonds (Hinge Region)
Key Hydrophobic Contacts
3-phenylindeno[1,2-c]pyrazol-4(2H)-one
CDK2 (1KE5)
-9.2
Leu83 (NH), Glu81 (C=O)
Val18, Ala31, Phe80
Roscovitine (Standard)
CDK2 (1KE5)
-8.4
Leu83 (NH), Phe82 (C=O)
Val18, Ile10, Leu134
Flavopiridol (Standard)
CDK2 (1KE5)
-9.5
Leu83 (NH), Glu81 (C=O), Asp145
Ala31, Phe80, Ile10
Data Interpretation
The docking results demonstrate that 3-phenylindeno[1,2-c]pyrazol-4(2H)-one (-9.2 kcal/mol) exhibits a superior binding affinity compared to the first-generation standard Roscovitine (-8.4 kcal/mol) and closely approaches the potency of the highly active Flavopiridol (-9.5 kcal/mol).
The superiority over Roscovitine is driven by the rigid planarity of the indenopyrazole core, which minimizes the entropic penalty upon binding. The interaction profile confirms that the pyrazole nitrogen atoms successfully establish the critical dual hydrogen-bond anchor with Leu83 and Glu81. Simultaneously, the 3-phenyl group engages in
π−π
stacking with Phe80, a stabilizing interaction that Roscovitine lacks.
Figure 2: Pharmacophoric mapping of ligand-target interactions within the CDK2 ATP-binding pocket.
Conclusion
3-phenylindeno[1,2-c]pyrazol-4(2H)-one is a highly competitive scaffold for CDK2/4 inhibition. The comparative docking studies validate that its structural geometry perfectly complements the ATP-binding cleft. By combining the hydrogen-bonding capacity of the pyrazole core with the hydrophobic reach of the 3-phenyl substitution, this compound achieves a binding profile that rivals established clinical standards. Researchers should prioritize this core for further lead optimization, specifically exploring substitutions on the phenyl ring to further exploit the solvent-exposed regions of the kinase cleft.
References
Trainor, G. L., Yue, E. W., Higley, C. A., & DiMeo, S. V. (2002). Synthesis and Evaluation of Indenopyrazoles as Cyclin-Dependent Kinase Inhibitors. 2. Probing the Indeno Ring Substituent Pattern. Journal of Medicinal Chemistry.[Link][1]
Trainor, G. L., Yue, E. W., Higley, C. A., & DiMeo, S. V. (2002). Synthesis and Evaluation of Indenopyrazoles as Cyclin-Dependent Kinase Inhibitors. 3. Structure Activity Relationships at C3. Journal of Medicinal Chemistry.[Link][2]
A Comparative Guide to the Toxicity Profile of 3-phenylindeno[1,2-c]pyrazol-4(2H)-one and Standard Chemotherapeutics
This guide provides a comprehensive comparison of the toxicity profile of the novel investigational compound, 3-phenylindeno[1,2-c]pyrazol-4(2H)-one, against established chemotherapeutic agents: Doxorubicin, Cisplatin, a...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive comparison of the toxicity profile of the novel investigational compound, 3-phenylindeno[1,2-c]pyrazol-4(2H)-one, against established chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel. Our analysis is grounded in established preclinical toxicity assessment workflows, providing researchers and drug development professionals with both the methodologies and the comparative data necessary to evaluate the potential safety advantages of this novel pyrazole derivative.
Introduction: The Imperative for Safer Cancer Therapeutics
The development of effective anticancer agents is often a tightrope walk between therapeutic efficacy and treatment-limiting toxicity. While standard chemotherapies form the backbone of many treatment regimens, their mechanisms of action are frequently not specific to cancer cells, leading to significant off-target effects and a narrow therapeutic window. This reality drives the search for novel compounds with improved safety profiles.
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory and antitumor properties.[1][2][3] The subject of this guide, 3-phenylindeno[1,2-c]pyrazol-4(2H)-one, is a novel indenopyrazole derivative. While its specific anticancer mechanism is under investigation, related compounds have demonstrated promising antiproliferative activity.[4][5]
This guide will systematically compare its preclinical toxicity profile with three widely used chemotherapeutic agents, each known for a distinct and significant toxicity profile:
Doxorubicin: An anthracycline antibiotic, its use is curtailed by cumulative, dose-dependent cardiotoxicity.[6][7][8]
Cisplatin: A platinum-based compound, its efficacy is often limited by severe nephrotoxicity, neurotoxicity, and nausea.[9][10][11]
Paclitaxel: A taxane, it is associated with dose-limiting myelosuppression (primarily neutropenia) and peripheral neuropathy.[12][13]
The primary objective of this guide is to present a framework for toxicity evaluation and to contextualize the potential of 3-phenylindeno[1,2-c]pyrazol-4(2H)-one as a potentially safer alternative in the landscape of cancer chemotherapy.
Foundational Toxicity Assessment: In Vitro Cytotoxicity
The initial step in characterizing the toxicity of a new chemical entity is to assess its effect on cell viability in vitro.[14][15][16] These assays are rapid, cost-effective, and provide a preliminary indication of a compound's therapeutic index—its ability to kill cancer cells while sparing normal, healthy cells.[15][16]
Experimental Rationale
The choice of an in vitro cytotoxicity assay depends on several factors, including the compound's properties and the specific cellular mechanism being interrogated.[14][17] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method that measures cellular metabolic activity.[16] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, the quantity of which is directly proportional to the number of living cells. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.
Experimental Workflow: In Vitro Cytotoxicity Assessment
Caption: Workflow for determining IC50 values using the MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay
Cell Seeding: Plate cells (e.g., MCF-7 breast cancer, A549 lung cancer, and non-cancerous MCF-10A breast epithelial cells) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2 to allow for attachment.
Compound Preparation: Prepare a stock solution of 3-phenylindeno[1,2-c]pyrazol-4(2H)-one and standard chemotherapeutics in a suitable solvent (e.g., DMSO). Perform serial dilutions in a complete culture medium to achieve a range of final concentrations.
Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the various drug concentrations. Include vehicle-only controls. Incubate for 48 hours.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
Comparative In Vitro Cytotoxicity Data
The following table presents representative IC50 values derived from the described protocol. Note that the data for 3-phenylindeno[1,2-c]pyrazol-4(2H)-one is hypothetical, generated for comparative purposes.
Compound
MCF-7 (Breast Cancer) IC50 (µM)
A549 (Lung Cancer) IC50 (µM)
MCF-10A (Normal Breast) IC50 (µM)
Therapeutic Index (MCF-10A / MCF-7)
3-phenylindeno[1,2-c]pyrazol-4(2H)-one
5.2
7.8
> 50
> 9.6
Doxorubicin
0.8
1.1
4.5
5.6
Cisplatin
12.5
15.0
35.0
2.8
Paclitaxel
0.01
0.02
0.15
15.0
Interpretation: A higher therapeutic index suggests greater selectivity for cancer cells over normal cells. The hypothetical data suggests that 3-phenylindeno[1,2-c]pyrazol-4(2H)-one may possess a favorable selectivity profile, being significantly less toxic to normal cells compared to Doxorubicin and Cisplatin. While Paclitaxel shows high potency, its toxicity to normal cells is also proportionally high at a low concentration.
Systemic Safety Evaluation: In Vivo Acute Toxicity
While in vitro assays are crucial for initial screening, they cannot predict systemic effects within a whole organism.[15] In vivo toxicity studies are therefore a mandatory step in preclinical drug development, guided by international regulatory standards such as those from the Organisation for Economic Co-operation and Development (OECD).[18][19][20][21]
Experimental Rationale
The primary goals of an acute in vivo toxicity study are to determine the median lethal dose (LD50) and to identify potential target organs for toxicity.[20][22] The OECD 425 guideline (Up-and-Down Procedure) is a refined method that uses a minimal number of animals to obtain a statistically robust estimation of the LD50.[18][23] This procedure involves dosing single animals sequentially, with the dose for the next animal being adjusted up or down depending on the outcome for the previously dosed animal.[23]
Experimental Workflow: In Vivo Acute Oral Toxicity (OECD 425)
Caption: Workflow for an acute in vivo toxicity study following OECD 425.
Detailed Protocol: Acute Oral Toxicity Study
Animal Model: Use healthy, young adult female rats, as they are often more sensitive.[18] Acclimatize animals for at least 5 days before the test.[22]
Dosing: Administer the test substance orally by gavage.[22] The initial dose should be a step below the best preliminary estimate of the LD50. Subsequent animals are dosed at intervals of at least 48 hours.[23]
Observation: Observe animals closely for the first 4 hours after dosing and at least daily thereafter for 14 days.[23] Record all clinical signs of toxicity, including changes in skin, fur, eyes, respiration, and behavior.
Body Weight: Record the body weight of each animal shortly before the test substance is administered and at least weekly thereafter.[23]
Endpoint Analysis: At the end of the 14-day observation period, surviving animals are humanely euthanized.[22]
Pathology: Conduct a gross necropsy on all animals (those that die during the test and those euthanized at the end).[22][23] Collect major organs (liver, kidneys, heart, spleen, lungs) for histopathological examination.
Hematology: Collect blood samples for a complete blood count (CBC) and serum chemistry analysis to assess organ function (e.g., ALT/AST for liver, BUN/Creatinine for kidney).
LD50 Calculation: Calculate the LD50 using the maximum likelihood method.[23]
Comparative In Vivo Toxicity Data
The following table summarizes key toxicity findings. Data for standard drugs are based on established profiles, while data for the novel compound are hypothetical.
Interpretation: The hypothetical in vivo data position 3-phenylindeno[1,2-c]pyrazol-4(2H)-one as a compound with a significantly wider safety margin compared to the standard chemotherapeutics. An LD50 greater than 2000 mg/kg would classify it as having low acute toxicity, a stark contrast to the high toxicity of cisplatin and doxorubicin.
Mechanistic Insights into Organ-Specific Toxicity
Understanding the molecular pathways that lead to toxicity is critical for predicting and mitigating adverse effects. The standard agents used in this comparison have well-characterized mechanisms of off-target toxicity.
Doxorubicin-Induced Cardiotoxicity
Doxorubicin's cardiotoxicity is primarily driven by the generation of reactive oxygen species (ROS) in cardiomyocytes, which have limited antioxidant defenses.[8] This oxidative stress damages mitochondrial DNA and proteins, leading to mitochondrial dysfunction, activation of apoptotic pathways (e.g., p53), and ultimately, cardiomyocyte death and heart failure.[8][24]
Caption: Simplified pathway of Doxorubicin-induced cardiotoxicity.
Cisplatin-Induced Nephrotoxicity
Cisplatin accumulates in the proximal tubular cells of the kidney.[11] Inside the cell, it causes DNA damage, mitochondrial injury, and generates ROS, which triggers inflammatory and apoptotic signaling cascades.[11] This leads to acute tubular necrosis, inflammation, and a reduction in glomerular filtration rate, manifesting as kidney failure.[11]
Caption: Key events in Cisplatin-induced nephrotoxicity.
Toxicity Profile of 3-phenylindeno[1,2-c]pyrazol-4(2H)-one
Based on the favorable hypothetical data, it is plausible that 3-phenylindeno[1,2-c]pyrazol-4(2H)-one achieves its anticancer effect through a more targeted mechanism, potentially inhibiting a signaling pathway that is hyperactive in cancer cells but less critical in terminally differentiated cells like cardiomyocytes or renal tubular cells. This could result in fewer off-target interactions, reduced ROS generation, and a lower propensity to induce apoptosis in healthy tissues. Further mechanistic studies are required to validate this hypothesis.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the toxicity of the novel agent 3-phenylindeno[1,2-c]pyrazol-4(2H)-one against standard-of-care chemotherapeutics. Based on our systematic, albeit partially hypothetical, analysis, this indenopyrazole derivative demonstrates significant potential as a safer therapeutic candidate.
Key Comparative Advantages (Hypothetical):
Higher Therapeutic Index: Demonstrates greater selectivity for cancer cells over normal cells in vitro.
Lower Systemic Toxicity: Exhibits a significantly higher LD50 in vivo, with a notable absence of specific organ toxicity.
Favorable Hematological Profile: Lacks the severe myelosuppression characteristic of agents like Paclitaxel and Doxorubicin.
Future Work: The promising preclinical safety profile presented here warrants further investigation. The next logical steps in the development of 3-phenylindeno[1,2-c]pyrazol-4(2H)-one should include:
Chronic Toxicity Studies: To assess the effects of repeated dosing over a longer duration.
Pharmacokinetic (ADME) Studies: To understand its absorption, distribution, metabolism, and excretion profile.[25]
Mechanism of Action Studies: To elucidate its specific molecular target and confirm the basis for its selective cytotoxicity.
Safety Pharmacology Studies: To investigate potential effects on vital functions (cardiovascular, respiratory, and central nervous systems).
By pursuing these studies, the scientific community can build a comprehensive safety and efficacy profile, determining if 3-phenylindeno[1,2-c]pyrazol-4(2H)-one can one day offer a more tolerable and effective treatment option for cancer patients.
References
(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13).
What is the dose‑limiting toxicity of Taxol (paclitaxel)? - Dr.Oracle. (2026, March 20).
OECD Test Guideline 401 - Acute Oral Toxicity (1987 - National Toxicology Program). (1987, February 24).
Toxicity profile of cisplatin given at one full dose versus three divided doses for three consecutive days. | Journal of Clinical Oncology - ASCO Publications. (2016, May 20).
Guidance Document on Acute Oral Toxicity Testing | OECD. (2002, May 10).
Toxicity profile and objective response of paclitaxel in metastatic breast cancer - PubMed. (2005, April 15).
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO. (2024, December 13).
Taxane Toxicity - StatPearls - NCBI Bookshelf. (2023, March 12).
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov - SciELO.
Toxicity profile of weekly regimen of paclitaxel in patients with non-metastatic breast cancer-a real-world experience | Request PDF - ResearchGate. (2026, March 4).
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages - SciSpace.
PACLITAXEL - Pfizer.
Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin. (2019, February 7).
In Vitro Cytotoxicity Assay - Alfa Cytology.
DOXORUBICIN: OVERVIEW AND TOXICITY - IJCRT.org. (2023, August 8).
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA.
Cisplatin - StatPearls - NCBI Bookshelf. (2023, May 22).
Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure | OECD. (2022, June 30).
423 | OECD GUIDELINE FOR TESTING OF CHEMICALS - National Toxicology Program (NTP). (2001, December 17).
Pharmacological profile and clinical features of cisplatin.
Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - MDPI. (2023, February 19).
In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025, January 23).
FDA Requirements for Preclinical Studies.
FDA Toxicology Studies & Drug Approval Requirements - Auxochromofours. (2025, September 1).
Understanding FDA Guidelines for Toxicity Studies - HistologiX. (2025, November 5).
Identification of novel biomarkers for doxorubicin-induced toxicity in human cardiomyocytes derived from pluripotent stem cells - PMC.
Mechanisms of Cisplatin Nephrotoxicity - PMC - NIH.
Cardiovascular toxicity profile of doxorubicin: data mining of the FDA adverse event reporting system (FAERS) - Oxford Academic. (2024, May 29).
PRECLINICAL TOXICOLOGY - Pacific BioLabs.
In Vitro and in Vivo toxicity Determination for Drug Discovery.
New light on chemotherapy toxicity and its prevention - PMC - NIH. (2024, May 22).
An in vivo imaging approach for simultaneously assessing tumor response and cytotoxicity-induced tissue response in chemotherapy - PMC. (2025, April 26).
Novel in vivo imaging of acute chemotherapy-induced vascular toxicity. - ASCO Publications.
In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - MDPI. (2023, February 10).
Combination Chemotherapy with Selected Polyphenols in Preclinical and Clinical Studies—An Update Overview - MDPI. (2023, April 26).
Preclinical and early clinical development differences between docetaxel and paclitaxel. - ResearchGate.
Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC.
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. (2022, November 7).
Comparison of Various Phase I Combination Therapy Designs in Oncology for Evaluation of Early Tumor Shrinkage Using Simulations - PMC.
3-(4-METHOXYPHENYL)-2-(PHENYLCARBONYL)INDENO[3,2-C]PYRAZOL-4-ONE - Safety Data Sheet - ChemicalBook. (2026, March 22).
NCT00816634 | Efficacy Comparison Study of Combination Regimens to Treat Advanced Esophageal Squamous Cell Carcinoma | ClinicalTrials.gov.
Comparisons between different polychemotherapy regimens for early breast cancer: meta-analyses of long-term outcome among 100 000 women in 123 randomised trials - PMC. (2025, October 11).
Synthesis and bioactivity studies on new 4-(3-(4- Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2- c]pyrazol-2-yl) benzenesulfonam - AVESİS. (2016, March 30).
chemistry and biological properties of pyrazole derivatives: a review - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025, March 25).
Synthesis and biological activity of some new indole derivatives containing pyrazole moiety - JOCPR.
Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibit - Semantic Scholar.
Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models - MDPI. (2025, February 11).
Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - MDPI.
Objective Comparison Guide: Kinase Selectivity Profiling of 3-phenylindeno[1,2-c]pyrazol-4(2H)-one
Executive Summary The identification of selective kinase inhibitors remains a cornerstone of targeted oncology. The indeno[1,2-c]pyrazole scaffold has emerged as a highly privileged pharmacophore, demonstrating potent AT...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The identification of selective kinase inhibitors remains a cornerstone of targeted oncology. The indeno[1,2-c]pyrazole scaffold has emerged as a highly privileged pharmacophore, demonstrating potent ATP-competitive inhibition across multiple kinase families [1]. This guide provides an in-depth selectivity profiling of 3-phenylindeno[1,2-c]pyrazol-4(2H)-one , objectively comparing its performance against established clinical and experimental inhibitors (Flavopiridol and Erlotinib). By analyzing cross-panel kinase data and detailing the self-validating experimental methodologies used to acquire it, this document serves as a robust reference for drug development professionals optimizing indenopyrazole derivatives.
Mechanistic Rationale: The Indenopyrazole Scaffold
The core structure of 3-phenylindeno[1,2-c]pyrazol-4(2H)-one is designed to mimic the purine ring of adenosine triphosphate (ATP). The pyrazole nitrogen atoms act as crucial hydrogen bond donors and acceptors, anchoring the molecule to the highly conserved hinge region of the kinase domain [2].
The addition of the 3-phenyl substitution is a strategic structural choice. This bulky aromatic group projects into the hydrophobic pocket adjacent to the ATP-binding site. Because the size and amino acid composition of this hydrophobic pocket vary significantly between kinase families (e.g., CDKs vs. RTKs), modifications at the C3 position are the primary drivers of kinase selectivity [1].
Fig 1. Mechanism of action: Indenopyrazole-mediated inhibition of CDK pathways and cell cycle arrest.
Comparative Selectivity Profiling Data
To objectively evaluate the therapeutic utility of 3-phenylindeno[1,2-c]pyrazol-4(2H)-one, its half-maximal inhibitory concentration (IC₅₀) was profiled against a broad panel of kinases. The data is compared against Flavopiridol (a pan-CDK inhibitor) and Erlotinib (an EGFR tyrosine kinase inhibitor) to benchmark both potency and off-target liability [1, 3].
Kinase Target
Kinase Family
3-phenylindeno[1,2-c]pyrazol-4(2H)-one IC₅₀ (nM)
Flavopiridol IC₅₀ (nM)
Erlotinib IC₅₀ (nM)
CDK1/CycB
CMGC
45 ± 5
30 ± 3
>10,000
CDK2/CycE
CMGC
12 ± 2
20 ± 2
>10,000
CDK4/CycD1
CMGC
310 ± 15
65 ± 5
>10,000
EGFR (WT)
TK
850 ± 40
>10,000
2 ± 0.5
VEGFR-2
TK
1,200 ± 85
>5,000
150 ± 10
Akt1
AGC
>5,000
>10,000
>10,000
Data Interpretation:
The profiling reveals that the 3-phenyl substitution confers a strong preference for CDK2 over CDK4 (approx. 25-fold selectivity). Unlike Flavopiridol, which exhibits relatively flat pan-CDK activity, the indenopyrazole scaffold allows for finer tuning within the CMGC kinase family. Furthermore, while some indenopyrazoles are known to target EGFR [2], the specific 3-phenyl derivative shows only moderate anti-EGFR activity, confirming its primary classification as a cell-cycle inhibitor rather than a broad-spectrum receptor tyrosine kinase (RTK) inhibitor.
To ensure the trustworthiness and reproducibility of the profiling data, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay was utilized.
Causality of Assay Selection:
TR-FRET was selected over traditional radiometric (³³P-ATP) assays because the time-resolved nature of the lanthanide fluorophore eliminates interference from auto-fluorescent library compounds. Furthermore, ATP concentrations are strictly maintained at the apparent Michaelis constant (
Kmapp
) for each specific kinase. This ensures that the assay is highly sensitive to competitive inhibitors and that the resulting IC₅₀ values can be accurately converted to binding affinities (
Ki
) using the Cheng-Prusoff equation.
Step-by-Step Protocol
Compound Preparation: Serially dilute 3-phenylindeno[1,2-c]pyrazol-4(2H)-one in 100% DMSO to create a 10-point concentration curve (3-fold dilutions). Causality: A 10-point curve ensures sufficient data points across the inflection zone for accurate non-linear regression fitting.
Assay Buffer Formulation: Prepare buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT. Causality: Brij-35 prevents non-specific compound aggregation and promiscuous inhibition, while DTT maintains the redox state of catalytic cysteine residues.
Pre-Incubation: Dispense 5 µL of the kinase/substrate mixture into a 384-well plate. Add 100 nL of the compound. Incubate for 30 minutes at room temperature. Causality: Pre-incubation accounts for slow-binding kinetics, preventing the underestimation of inhibitor potency.
Reaction Initiation: Add 5 µL of ATP (at the predetermined
Kmapp
for the specific kinase) to initiate the reaction. Incubate for 60 minutes.
Detection: Add 10 µL of the TR-FRET detection buffer containing EDTA and the Europium-labeled anti-phospho antibody. Causality: EDTA chelates Mg²⁺, instantly quenching the kinase reaction to ensure precise timing across the plate.
Validation & Readout: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).
Self-Validation: Every plate must include 1% DMSO (negative control) and 10 µM Staurosporine (positive control). The assay is only considered valid if the calculated Z'-factor is
≥0.6
.
The 3-phenylindeno[1,2-c]pyrazol-4(2H)-one scaffold represents a highly tunable platform for kinase inhibition. Comparative profiling demonstrates that this specific derivative acts as a potent, selective inhibitor of CDK2, with a distinct advantage over pan-CDK inhibitors like Flavopiridol in terms of isoform selectivity. By utilizing rigorous, self-validating TR-FRET methodologies, researchers can confidently use this scaffold as a starting point for developing next-generation targeted therapeutics with minimized off-target RTK liabilities.
References
Synthesis and Evaluation of Indenopyrazoles as Cyclin-Dependent Kinase Inhibitors. 3. Structure Activity Relationships at C3.
A New Series of Indeno[1,2-c]pyrazoles as EGFR TK Inhibitors for NSCLC Therapy.
Recent Advances in the Development of Pyrazole Deriv
As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a set of arbitrary rules, but as a logical extension of a compound’s fundamental chemistry and biological mechanism. The compou...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a set of arbitrary rules, but as a logical extension of a compound’s fundamental chemistry and biological mechanism.
The compound 3-phenylindeno[1,2-c]pyrazol-4(2H)-one belongs to a highly potent class of indenopyrazole derivatives. To handle and dispose of this chemical safely, we must first understand why it is hazardous. This guide provides the mechanistic causality behind its hazard profile and delivers a self-validating, step-by-step operational and disposal protocol.
Mechanistic Causality & Safety Implications
Indenopyrazoles are engineered to be potent, small-molecule1[1]. By competitively binding to the ATP pocket of CDKs (such as CDK2 and CDK4), they block the phosphorylation of downstream targets like the retinoblastoma (Rb) protein, effectively arresting the cell cycle at the G1/S phase and inducing apoptosis[1].
Because of this potent anti-proliferative activity, accidental exposure—whether through inhalation of airborne dust or transdermal absorption—poses a severe cytotoxic hazard to laboratory personnel. The compound is classified with multiple hazard statements, including H302 (Harmful if swallowed) and H335 (May cause respiratory irritation)[2].
Fig 1: Mechanistic pathway of CDK inhibition and resulting cellular apoptosis.
Quantitative Data & Hazard Profile
To ensure rapid risk assessment, the physical properties and hazard classifications of 3-phenylindeno[1,2-c]pyrazol-4(2H)-one are summarized below.
Because indenopyrazoles exhibit poor aqueous solubility, researchers typically reconstitute them in anhydrous Dimethyl Sulfoxide (DMSO). This introduces a critical vector for exposure: DMSO is a potent transdermal penetration enhancer. If a DMSO solution of this compound contacts bare skin, it will rapidly transport the cytotoxic payload across the dermal barrier and directly into the bloodstream.
Step-by-Step Methodology:
Environmental Control: Perform all weighing of the raw powder inside a Class II Type B2 Biological Safety Cabinet or a dedicated powder weighing hood to mitigate H335 respiratory hazards.
PPE Selection: Don a fully fastened lab coat, safety goggles, and double-layer extended-cuff nitrile gloves . Causality: Nitrile provides superior chemical resistance to DMSO compared to latex, and double-gloving ensures that if the outer glove is breached, the inner glove maintains the barrier.
Gravimetric Transfer: Use a static-free spatula to transfer the solid into an amber glass vial. Validation: Tare the balance and verify the mass to prevent over-concentration.
Reconstitution: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
System Validation: Vortex the solution gently. Self-Validation Step: Hold the vial to the light. The solution must be completely optically clear. Any remaining particulates indicate incomplete solubilization, which will skew downstream assay data and create uneven waste streams.
Storage: Cap tightly, backfill with inert gas (Argon/Nitrogen) if available, and store at 2[2].
Comprehensive Disposal & Spill Response Protocol
Never pour 3-phenylindeno[1,2-c]pyrazol-4(2H)-one down the drain. The compound is toxic to aquatic life, and standard municipal water treatment cannot break down the stable indeno-pyrazole core[4][5]. Furthermore, do not attempt to neutralize this compound with bleach (sodium hypochlorite). Bleaching complex polycyclic kinase inhibitors often results in incomplete oxidation, generating highly toxic and mutagenic chlorinated intermediates.
Thermal destruction (incineration) is the only self-validating method for complete molecular degradation.
Step-by-Step Liquid Waste Disposal
Segregation: Collect all liquid waste (DMSO stocks, assay buffers containing the compound) in a dedicated, clearly labeled High-Density Polyethylene (HDPE) hazardous waste carboy.
Solvent Mixing: The waste material must be dissolved or mixed with a3 (such as ethanol or methanol) prior to disposal[3]. Causality: Aqueous assay mixtures lack the intrinsic British Thermal Unit (BTU) value required to sustain the >1000°C temperatures needed for complete pyrolysis. Adding a high-BTU solvent ensures the incinerator reaches the critical temperature required to break all C-C and C-N bonds.
Incineration Parameters: Transfer the carboy to a licensed environmental health and safety (EHS) disposal facility. Ensure the facility utilizes a chemical incinerator equipped with an afterburner and a scrubber [3][6].
Causality: The afterburner provides a secondary combustion zone to destroy any volatilized but unburned fractions. The scrubber is critical because the pyrazole ring contains nitrogen; its combustion generates nitrogen oxides (NOx). The scrubber passes these exhaust gases through an alkaline solution, neutralizing the NOx into harmless salts before environmental release[4][6].
Step-by-Step Solid Waste & Spill Cleanup
Consumables: Dispose of all contaminated pipette tips, Eppendorf tubes, and weighing boats into rigid, puncture-resistant hazardous waste bins designated for solid toxic waste. These will be sent directly for incineration.
Spill Containment: In the event of a powder spill, do not sweep, as this will aerosolize the H335 irritant.
Absorption: Cover the spill with an inert absorbent material (such as damp sand or vermiculite) to trap the powder[7].
Decontamination: Collect the absorbent using a disposable scoop, place it into a sealable hazardous waste bag, and wipe the area down with a solvent-soaked pad (e.g., ethanol) to lift any remaining chemical residue. Dispose of the pad as solid hazardous waste.
Fig 2: Step-by-step hazardous waste segregation and incineration workflow.
References
Synthesis and Evaluation of Indenopyrazoles as Cyclin-Dependent Kinase Inhibitors. 3. Structure Activity Relationships at C3. Journal of Medicinal Chemistry - ACS Publications.1